molecular formula C71H94ClN17O13 B1677115 MI-1544 CAS No. 87565-51-3

MI-1544

Cat. No.: B1677115
CAS No.: 87565-51-3
M. Wt: 1429.1 g/mol
InChI Key: SJIRJOKZIDRUQX-ZIJAQKSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LHRH antagonist

Properties

CAS No.

87565-51-3

Molecular Formula

C71H94ClN17O13

Molecular Weight

1429.1 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C71H94ClN17O13/c1-39(2)31-55(64(96)83-54(18-11-29-77-71(75)76)70(102)89-30-12-19-60(89)69(101)80-40(3)61(93)88-67(99)57(81-41(4)91)34-44-36-78-51-15-7-5-13-48(44)51)85-63(95)53(17-9-10-28-73)82-65(97)56(33-43-22-26-47(92)27-23-43)86-68(100)59(38-90)87-66(98)58(35-45-37-79-52-16-8-6-14-49(45)52)84-62(94)50(74)32-42-20-24-46(72)25-21-42/h5-8,13-16,20-27,36-37,39-40,50,53-60,78-79,90,92H,9-12,17-19,28-35,38,73-74H2,1-4H3,(H,80,101)(H,81,91)(H,82,97)(H,83,96)(H,84,94)(H,85,95)(H,86,100)(H,87,98)(H4,75,76,77)(H,88,93,99)/t40-,50-,53-,54+,55+,56+,57-,58-,59+,60+/m1/s1

InChI Key

SJIRJOKZIDRUQX-ZIJAQKSWSA-N

Isomeric SMILES

C[C@H](C(=O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-Ac-Trp-2-(4-Cl-Phe)-3-Trp-6-Lys-10-AlaNH2-LHRH
1-Ac-Trp-2-Cpa-3-Trp-6-Lys-10-AlaNH2-LHRH
Ac-D-Trp(1,3)-D-Cpa(2)-D-Lys(6)-D-Ala(10)-LH-RH
ATTCPL-LHRH
GnRH,N-Ac-Trp(1)-(4-Cl-Phe)(2)-Trp(3)-Lys(6)-AlaNH2(10)-
LHRH, N-Ac-Trp(1)-4-Cl-Phe(2)-Trp(3)-Lys(6)-AlaNH(2)(10)-
LHRH,-N-(acetyltryptophyl)(1)-4-chlorophenylalanyl(2)-tryptophyl(3)-lysyl(6)-alaninamide(10)-
MI 1544
MI-1544

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of MI-1544: A Potent Inhibitor of the Menin-MLL Interaction for Leukemia Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acute leukemias featuring rearrangements of the Mixed Lineage Leukemia (MLL1, also known as KMT2A) gene are characterized by aggressive progression and poor prognosis. The leukemogenic activity of MLL fusion proteins is critically dependent on their interaction with the nuclear protein menin. This protein-protein interaction (PPI) has emerged as a key therapeutic target. Small molecule inhibitors, such as MI-1544 and its more potent analogs, have been developed to disrupt this interaction, offering a promising targeted therapy for these malignancies. This guide provides a detailed overview of the mechanism of action of this class of inhibitors, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes. While specific data for a compound designated "this compound" is not prominently available in the reviewed literature, this document will focus on the well-characterized and structurally related thienopyrimidine class of menin-MLL1 inhibitors, including MI-2, MI-463, and MI-503, which are considered to be representative of the mechanistic class to which this compound belongs.

Mechanism of Action: Disrupting a Critical Leukemogenic Partnership

The core mechanism of action of this compound and related compounds is the competitive inhibition of the menin-MLL1 protein-protein interaction.[1] Menin acts as a scaffold protein, and its interaction with the N-terminus of MLL1 (or the MLL1 portion of the fusion protein) is essential for the recruitment of the MLL1 complex to target genes and the subsequent aberrant gene expression that drives leukemogenesis.

By binding to a hydrophobic pocket on menin that is critical for the MLL1 interaction, these inhibitors physically block the association between the two proteins. This disruption leads to the eviction of the menin-MLL1 fusion protein complex from chromatin.

The downstream consequences of this inhibition are profound:

  • Downregulation of Key Target Genes: The dissociation of the MLL1 fusion protein complex from chromatin leads to a significant reduction in the expression of critical downstream target genes, most notably HOXA9 and MEIS1.[2][3] These homeobox genes are master regulators of hematopoietic development and are aberrantly overexpressed in MLL-rearranged leukemias, where they are essential for maintaining the leukemic state.

  • Induction of Cellular Differentiation: By suppressing the HOXA9/MEIS1 transcriptional program, menin-MLL1 inhibitors trigger the differentiation of leukemic blasts into more mature myeloid cells.[4][5][6] This is a key therapeutic effect, as it shifts the cancer cells from a state of uncontrolled proliferation to a more normal, differentiated state.

  • Inhibition of Cell Proliferation and Induction of Apoptosis: The combined effects of target gene downregulation and induced differentiation lead to a potent inhibition of proliferation in MLL-rearranged leukemia cells.[2][3] At higher concentrations, these compounds can also induce apoptosis (programmed cell death).[3]

Crucially, these inhibitors exhibit high selectivity for MLL-rearranged leukemia cells, with minimal effects on cells that do not harbor these specific genetic alterations.[4][6] This selectivity suggests a favorable therapeutic window, a critical aspect for clinical development.

Signaling Pathway and Experimental Workflow Diagrams

MLL1_Menin_Inhibition Signaling Pathway of Menin-MLL1 Inhibition cluster_nucleus Cell Nucleus MLL1_Fusion_Protein MLL1 Fusion Protein Menin Menin MLL1_Fusion_Protein->Menin Interaction Chromatin Chromatin (Target Genes: HOXA9, MEIS1) Menin->Chromatin Tethering Leukemogenic_Gene_Expression Leukemogenic Gene Expression Chromatin->Leukemogenic_Gene_Expression Activation Leukemia_Progression Leukemia Progression (Proliferation, Blocked Differentiation) Leukemogenic_Gene_Expression->Leukemia_Progression Drives Differentiation_Apoptosis Differentiation & Apoptosis MI_1544 This compound (or analog) MI_1544->Menin Inhibits Interaction

Caption: Signaling pathway of menin-MLL1 inhibition by this compound class compounds.

Experimental_Workflow Experimental Workflow for Menin-MLL1 Inhibitor Evaluation Start Start: Compound Synthesis (e.g., this compound analog) FP_Assay In Vitro Binding Assay (Fluorescence Polarization) Start->FP_Assay Test Binding Affinity Cell_Viability_Assay Cell-Based Assays (MTT/CellTiter-Glo) FP_Assay->Cell_Viability_Assay Assess Cellular Potency qRT_PCR Target Gene Expression (qRT-PCR for HOXA9, MEIS1) Cell_Viability_Assay->qRT_PCR Confirm On-Target Effect Differentiation_Assay Differentiation Assessment (Flow Cytometry for CD11b) qRT_PCR->Differentiation_Assay Evaluate Phenotypic Change Xenograft_Model In Vivo Efficacy (Mouse Xenograft Model) Differentiation_Assay->Xenograft_Model Determine In Vivo Efficacy End End: Preclinical Candidate Xenograft_Model->End

Caption: A typical experimental workflow for the preclinical evaluation of menin-MLL1 inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data for representative menin-MLL1 inhibitors from the thienopyrimidine class.

Table 1: In Vitro Inhibitory Activity

CompoundTargetAssay TypeIC50 (nM)Reference
MI-2 Menin-MLL1 InteractionFluorescence Polarization446[2][7]
MI-3 Menin-MLL1 InteractionFluorescence Polarization648[7]
MI-463 Menin-MLL1 InteractionFluorescence Polarization15.3[2][7]
MI-503 Menin-MLL1 InteractionFluorescence Polarization14.7[2][7]

Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines

CompoundCell Line (MLL Fusion)Assay TypeGI50 (nM)Reference
MI-2 MV4-11 (MLL-AF4)Cell Proliferation~450[2]
MI-503 MV4-11 (MLL-AF4)Cell Proliferation250 - 570[4][7]
MI-503 MOLM-13 (MLL-AF9)Cell Proliferation250 - 570[4]
MI-503 KOPN-8 (MLL-ENL)Cell Proliferation250 - 570[4]
MI-503 SEM (MLL-AF4)Cell Proliferation250 - 570[4]

Table 3: In Vivo Efficacy in a Mouse Model of MLL-AF9 Leukemia

TreatmentMedian Survival ExtensionReference
MI-463 ~70%[4][6]
MI-503 ~45%[4][6]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize menin-MLL1 inhibitors.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound for the menin-MLL1 interaction.

  • Reagents and Materials:

    • Purified recombinant human menin protein.

    • A fluorescently labeled peptide derived from the MLL1 menin-binding motif (e.g., FITC-MLL1).

    • Test compounds (e.g., this compound analog) dissolved in DMSO.

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • Black, low-volume 384-well microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of the test compound in assay buffer.

    • In each well of the microplate, add the fluorescently labeled MLL1 peptide at a constant concentration.

    • Add the serially diluted test compound to the wells. Include control wells with DMSO only (for maximum polarization) and wells with only the fluorescent peptide (for minimum polarization).

    • Add purified menin protein to all wells except those for the minimum polarization control.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This assay measures the effect of the inhibitor on the proliferation of leukemia cell lines.

  • Reagents and Materials:

    • MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) and control cell lines without MLL rearrangements.

    • Complete cell culture medium.

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • A microplate reader capable of measuring absorbance at 570 nm.

  • Procedure:

    • Seed the leukemia cells in a 96-well plate at a predetermined density.

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Add the diluted compound to the wells containing the cells. Include DMSO-only control wells.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add MTT solution to each well and incubate for an additional 2-4 hours.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to the DMSO-treated control and fitting to a dose-response curve.[3]

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the changes in the expression of MLL1 target genes.

  • Reagents and Materials:

    • Leukemia cells treated with the inhibitor or DMSO.

    • RNA extraction kit.

    • Reverse transcription kit to synthesize cDNA.

    • qPCR master mix (e.g., SYBR Green or TaqMan).

    • Primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB).

    • A real-time PCR instrument.

  • Procedure:

    • Treat leukemia cells with the test compound or DMSO for a specified time (e.g., 48-72 hours).

    • Extract total RNA from the cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using the specific primers for the target and housekeeping genes.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in inhibitor-treated cells compared to DMSO-treated cells.

Mouse Xenograft Model of MLL-Rearranged Leukemia

This in vivo model is used to assess the therapeutic efficacy of the inhibitor.

  • Materials and Methods:

    • Immunocompromised mice (e.g., NOD/SCID or NSG).

    • MLL-rearranged leukemia cells (e.g., transduced murine bone marrow cells or a human cell line like MV4-11).

    • Test compound formulated for oral or intraperitoneal administration.

    • Vehicle control.

  • Procedure:

    • Inject the leukemia cells intravenously into the recipient mice.

    • Allow the leukemia to establish, which can be monitored by bioluminescence imaging (if cells are luciferase-tagged) or by analyzing peripheral blood for the presence of leukemic cells.

    • Once the leukemia is established, randomize the mice into treatment and vehicle control groups.

    • Administer the test compound and vehicle according to a predetermined schedule and dose.

    • Monitor the mice for signs of disease progression and overall health.

    • The primary endpoint is typically overall survival. Efficacy can also be assessed by measuring the tumor burden in various organs (e.g., bone marrow, spleen) at the end of the study.

Conclusion

This compound and its analogs represent a promising class of targeted therapies for MLL-rearranged leukemias. Their mechanism of action, centered on the disruption of the critical menin-MLL1 interaction, leads to a cascade of downstream effects that ultimately result in the suppression of the leukemic phenotype. The robust preclinical data for this class of inhibitors, demonstrating potent in vitro and in vivo activity, has paved the way for the clinical development of menin-MLL1 inhibitors, offering new hope for patients with these aggressive hematological malignancies. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of this innovative approach.

References

The Emergence of Selective NSD1 Inhibition: A Technical Guide to BT5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Receptor Binding SET Domain Protein 1 (NSD1) is a histone methyltransferase that plays a critical role in chromatin regulation and gene expression. Dysregulation of NSD1 activity is implicated in various developmental disorders and cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of BT5, a first-in-class, irreversible, and selective small-molecule inhibitor of the NSD1 SET domain. We delve into its mechanism of action, biochemical and cellular activity, and the experimental protocols utilized for its characterization. This document serves as a resource for researchers engaged in the study of NSD1 biology and the development of epigenetic-targeted therapies.

Introduction to NSD1

NSD1 is a large, multi-domain protein that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2). These histone marks are generally associated with active transcription. NSD1 is involved in regulating the expression of genes crucial for normal growth and development.[1] Germline inactivating mutations in the NSD1 gene are the cause of Sotos syndrome, a congenital overgrowth disorder.[1] Conversely, aberrant NSD1 activity, including overexpression and chromosomal translocations like the NUP98-NSD1 fusion, is linked to various malignancies, including pediatric acute myeloid leukemia.[2][3][4] The catalytic activity of the NSD1 SET domain is essential for the oncogenic function of the NUP98-NSD1 fusion protein, highlighting the therapeutic potential of NSD1 inhibition.[2][4]

BT5: A Selective and Irreversible NSD1 Inhibitor

BT5 is a small-molecule inhibitor designed to selectively and irreversibly target the SET domain of NSD1.[2][5] It was developed through a fragment-based screening approach followed by chemical optimization.[2][5] BT5 acts as a covalent inhibitor, which contributes to its high potency and prolonged duration of action.[2]

Mechanism of Action

BT5 covalently modifies a cysteine residue (C2062) located in the autoinhibitory loop of the NSD1 SET domain.[2][5] This covalent binding induces a conformational change in the autoinhibitory loop, opening a channel-like pocket that is not present in the apoenzyme.[1][2] This irreversible modification of the SET domain blocks the enzyme's catalytic activity, leading to a reduction in H3K36me2 levels.[2][6]

cluster_0 BT5 Inhibition of NSD1 BT5 BT5 NSD1_SET_Domain_Active NSD1 SET Domain (Active) BT5->NSD1_SET_Domain_Active Covalent Binding to C2062 NSD1_SET_Domain_Inactive NSD1 SET Domain (Inactive) Reduced_Gene_Expression Reduced Target Gene Expression NSD1_SET_Domain_Inactive->Reduced_Gene_Expression H3K36me2 H3K36me2 NSD1_SET_Domain_Active->H3K36me2 Methylation H3K36 Histone H3 (K36) H3K36->NSD1_SET_Domain_Active Gene_Expression Target Gene Expression (e.g., HOXA9) H3K36me2->Gene_Expression

Caption: Mechanism of BT5-mediated NSD1 inhibition.

Quantitative Data

The inhibitory activity and selectivity of BT5 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of BT5

ParameterNSD1NSD2NSD3Reference
IC50 (4h incubation) 5.8 µM>50 µM>50 µM[2]
IC50 (16h incubation) 1.4 µM--[2][6]

Table 2: Cellular Activity of BT5

Cell LineGenetic BackgroundParameterValueReference
NUP98-NSD1 transformed murine bone marrow NUP98-NSD1 fusionGI50 (3 days) 1.3 µM[2]
NUP98-NSD1 transformed murine bone marrow NUP98-NSD1 fusionGI50 (7 days) 0.87 µM[2]
K562 Human leukemiaGI50 ~6 µM[6]
MOLM13 Human leukemiaGI50 ~6 µM[6]
SET2 Human leukemiaGI50 ~6 µM[6]

Table 3: Selectivity Profile of BT5

TargetActivityReference
NSD2 No covalent binding observed[6]
NSD3 No stabilization observed in CETSA[2]
Panel of Histone Methyltransferases Little to no affinity[2]
10 HDACs, 4 Sirtuins, 6 HATs No significant activity at 50 µM[6]

Experimental Protocols

The characterization of BT5 involved a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Histone Methyltransferase (HMT) Assay

Objective: To determine the in vitro inhibitory activity of BT5 against NSD family members.

Methodology:

  • Recombinant NSD1, NSD2, or NSD3 SET domain is incubated with the inhibitor (BT5) at various concentrations for a specified duration (e.g., 4 or 16 hours).

  • The methyltransferase reaction is initiated by adding the histone substrate (e.g., reconstituted nucleosomes) and the methyl donor, S-adenosylmethionine (SAM).

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is quenched, and the level of histone methylation (e.g., H3K36me2) is quantified. This can be achieved through various methods, such as scintillation proximity assay (SPA), filter-binding assays with radiolabeled SAM, or antibody-based detection methods like ELISA or Western blot.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[2]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of BT5 to NSD1 in a cellular context.

Methodology:

  • HEK293T cells are engineered to express the NSD1 SET domain tagged with a reporter (e.g., HiBiT).

  • The cells are treated with either BT5 or a vehicle control (DMSO).

  • The treated cells are heated to a range of temperatures. The binding of a ligand (BT5) is expected to stabilize the target protein, increasing its melting temperature.

  • After heating, the cells are lysed, and the amount of soluble (non-denatured) target protein at each temperature is quantified using a detection system for the reporter tag.

  • The thermal stability of the target protein in the presence of the inhibitor is compared to the control to determine the degree of stabilization.[2]

Cell Proliferation (GI50) Assay

Objective: To assess the effect of BT5 on the growth of cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., NUP98-NSD1 transformed cells) are seeded in multi-well plates.

  • The cells are treated with a serial dilution of BT5 or a vehicle control.

  • The cells are incubated for a specified period (e.g., 3 or 7 days).

  • Cell viability or proliferation is measured using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue) or by direct cell counting.

  • The concentration of the inhibitor that causes a 50% reduction in cell growth (GI50) is determined by plotting the percentage of growth inhibition against the inhibitor concentration.[2]

Chromatin Immunoprecipitation (ChIP)

Objective: To measure the effect of BT5 on histone methylation at specific genomic loci.

Methodology:

  • NUP98-NSD1 cells are treated with BT5 or a vehicle control.

  • The cells are cross-linked with formaldehyde to preserve protein-DNA interactions.

  • The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

  • An antibody specific for the histone modification of interest (e.g., H3K36me2) is used to immunoprecipitate the chromatin fragments associated with that mark.

  • The cross-links are reversed, and the DNA is purified.

  • Quantitative PCR (qPCR) is performed to determine the enrichment of specific genomic regions (e.g., the promoter of Hoxa9) in the immunoprecipitated DNA.[2]

cluster_1 Experimental Workflow for BT5 Characterization Start Start HMT_Assay Biochemical HMT Assay (IC50 Determination) Start->HMT_Assay CETSA Cellular Thermal Shift Assay (Target Engagement) HMT_Assay->CETSA Proliferation_Assay Cell Proliferation Assay (GI50 Determination) CETSA->Proliferation_Assay ChIP Chromatin Immunoprecipitation (Cellular Target Modulation) Proliferation_Assay->ChIP End End ChIP->End

Caption: Key experimental workflow for BT5 validation.

Downstream Signaling and Cellular Effects

Inhibition of NSD1 by BT5 leads to a reduction in H3K36me2 levels, which in turn affects the expression of NSD1 target genes.[2][6] In the context of NUP98-NSD1-driven leukemia, NSD1 is known to regulate the expression of key developmental genes, including the HOXA gene cluster and MEIS1.[6] Treatment of NUP98-NSD1 cells with BT5 results in the downregulation of these critical oncogenes, leading to growth inhibition and impaired colony formation in patient-derived samples.[1][2]

cluster_2 Downstream Effects of BT5 in NUP98-NSD1 Leukemia BT5 BT5 NSD1 NUP98-NSD1 Fusion BT5->NSD1 Inhibition H3K36me2_reduction Reduced H3K36me2 NSD1->H3K36me2_reduction Gene_downregulation Downregulation of HOXA9 and MEIS1 H3K36me2_reduction->Gene_downregulation Cellular_effects Growth Inhibition & Impaired Colony Formation Gene_downregulation->Cellular_effects

Caption: Signaling pathway affected by BT5.

Conclusion and Future Directions

BT5 represents a significant advancement in the development of targeted therapies for cancers driven by NSD1 dysregulation. As a first-in-class, selective, and irreversible inhibitor, it provides a powerful tool for dissecting the biological functions of NSD1 and validating it as a therapeutic target. The detailed characterization of BT5, from its biochemical activity to its cellular effects, lays the groundwork for the development of next-generation NSD1 inhibitors with improved potency, selectivity, and drug-like properties. Further preclinical and clinical investigation of NSD1 inhibitors is warranted to explore their full therapeutic potential in oncology and other diseases associated with aberrant NSD1 activity.

References

The Role of WDR5-MLL1 Interaction Inhibitors in Histone H3K4 Methylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Specificity: This guide addresses the role of a class of epigenetic modulators that inhibit the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). While the query specified MI-1544, the available scientific literature does not contain specific data for a compound with this identifier. However, this class of inhibitors, often referred to as WDR5-interaction (WIN) site inhibitors, is well-characterized. This guide will, therefore, focus on the established mechanism of action for these molecules, using data from well-studied analogs such as OICR-9429 and MM-102 to illustrate their function and effects.

It is critical to clarify that the primary and well-documented role of WDR5-MLL1 inhibitors is the modulation of histone H3 lysine 4 (H3K4) methylation . The scientific literature does not support a direct role for these inhibitors in the regulation of histone H3 lysine 36 (H3K36) methylation. These are two distinct histone modifications with different enzymatic writers and biological functions.

Introduction: The MLL1 Complex and the Critical Role of WDR5

The Mixed-Lineage Leukemia 1 (MLL1) protein is the catalytic subunit of a multi-protein complex, known as the MLL1 complex, that is a primary "writer" of histone H3 lysine 4 mono-, di-, and trimethylation (H3K4me1/2/3).[1][2] H3K4 methylation is a key epigenetic mark predominantly associated with active gene transcription.[1][3][4] The core of the MLL1 complex, required for its full enzymatic activity, consists of MLL1 and the WRAD sub-complex, comprising WDR5, Retinoblastoma-binding protein 5 (RBBP5), Absent, small, or homeotic disc-like 2 (ASH2L), and Dumpy-30 (DPY30).

WDR5 plays a crucial scaffolding role within this complex. It directly binds to a conserved "WIN" (WDR5-interacting) motif on the MLL1 protein. This interaction is essential for the stability and catalytic activity of the MLL1 complex.[5][6] Disruption of the WDR5-MLL1 interaction leads to a significant reduction in the complex's ability to methylate H3K4.[5][7] This protein-protein interaction has, therefore, emerged as a key therapeutic target in cancers where the MLL1 complex is dysregulated, such as in MLL-rearranged leukemias.[5][8][9]

Mechanism of Action: Inhibition of the WDR5-MLL1 Interaction

Small molecule inhibitors targeting the WDR5-MLL1 interaction are designed to bind to a hydrophobic pocket on the surface of WDR5 where the MLL1 WIN motif normally docks.[5][9] By occupying this "WIN site," these inhibitors competitively block the binding of MLL1 to WDR5. This prevents the proper assembly and stabilization of the MLL1 complex, leading to a downstream reduction in its histone methyltransferase (HMT) activity and a decrease in H3K4 methylation at target gene loci.[6][7][10]

cluster_0 Normal MLL1 Complex Function cluster_1 Inhibition of WDR5-MLL1 Interaction MLL1 MLL1 Histone Histone H3 Tail MLL1->Histone  Methylation WDR5 WDR5 WDR5->MLL1  WIN motif interaction WRAD WRAD (RBBP5, ASH2L, DPY30) WRAD->MLL1  Complex stabilization H3K4me3 H3K4me3 Histone->H3K4me3  Results in MLL1_i MLL1 Histone_i Histone H3 Tail MLL1_i->Histone_i  Reduced Methylation WDR5_i WDR5 WDR5_i->MLL1_i  Interaction Blocked Inhibitor WDR5-MLL1 Inhibitor Inhibitor->WDR5_i  Binds to WIN site H3K4 H3K4 (unmethylated) Histone_i->H3K4  Remains in unmethylated state

Fig. 1: Mechanism of WDR5-MLL1 Inhibition.

Quantitative Data for Representative WDR5-MLL1 Inhibitors

While specific data for this compound is not available in the reviewed literature, quantitative data for analogous compounds that target the WDR5-MLL1 interaction have been published. The following table summarizes key performance metrics for these representative inhibitors.

CompoundTargetAssay TypeIC50 / KdCell LineEffectReference
OICR-9429 WDR5-MLL1 InteractionBiochemical--Reduces H3K4me3 levels[7][10]
WDR5-0103 WDR5-MLL1 InteractionBiophysical (ITC)Kd = 450 nM-Inhibits MLL core complex catalytic activity in vitro[5]
MM-102 WDR5-MLL1 InteractionBiochemical-Ischemia-reperfusion injured mouse kidneySuppressed expression of p16INK4a and H3K4me3[7]
Compound 24 (DDO-2093) WDR5-MLL1 InteractionBiophysicalKd = 11.6 nMMV4-11 (MLL-rearranged leukemia)Significantly suppressed tumor growth in a xenograft model[11]
Compound 3 WDR5-MLL1 InteractionCell-based-MV4:11, MOLM-13 (MLL-rearranged leukemia)Potent antiproliferative activity[9]

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of potency. A lower value indicates a more potent compound.

Experimental Protocols

The characterization of WDR5-MLL1 inhibitors involves a series of in vitro and cell-based assays to confirm their mechanism of action and evaluate their biological effects.

In Vitro Histone Methyltransferase (HMT) Assay

Objective: To determine if the compound directly inhibits the catalytic activity of the reconstituted MLL1 core complex.

Methodology:

  • Protein Purification: Recombinant MLL1 (SET domain), WDR5, RBBP5, and ASH2L proteins are expressed and purified.

  • Complex Reconstitution: The purified proteins are incubated together to form the MLL1 core complex.

  • Reaction Setup: The reconstituted complex is incubated with a histone H3 substrate (e.g., a synthetic peptide or recombinant histone octamers), the methyl donor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), and varying concentrations of the test inhibitor (e.g., WDR5-0103).

  • Reaction and Quenching: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time and then stopped.

  • Detection: The incorporation of the radiolabeled methyl group onto the histone substrate is measured, typically by scintillation counting after spotting the reaction mixture onto filter paper.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the data to a dose-response curve.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To assess the genome-wide changes in H3K4 methylation in cells treated with a WDR5-MLL1 inhibitor.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., MV4-11 for MLL-rearranged leukemia) is cultured and treated with the inhibitor (e.g., OICR-9429) or a vehicle control for a specified time (e.g., 48-72 hours).

  • Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

  • Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the histone mark of interest (e.g., anti-H3K4me3). The antibody-chromatin complexes are then captured using protein A/G beads.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and peaks representing regions of H3K4me3 enrichment are identified. The changes in peak intensity and distribution between inhibitor-treated and control samples are then analyzed.

cluster_workflow Experimental Workflow for WDR5-MLL1 Inhibitor Evaluation A In Vitro HMT Assay (Biochemical Potency) C Inhibitor Treatment A->C B Cell Culture (e.g., MLL-rearranged Leukemia Cells) B->C D Western Blot (Global H3K4me3 levels) C->D E ChIP-seq (Genome-wide H3K4me3 changes) C->E F Cell Viability/Proliferation Assay (Cellular Efficacy) C->F G Gene Expression Analysis (RNA-seq) (Downstream Transcriptional Effects) E->G

Fig. 2: Workflow for Inhibitor Evaluation.

Contrasting H3K4 and H3K36 Methylation

To provide a comprehensive understanding, it is important to distinguish the role of H3K4 methylation, targeted by WDR5-MLL1 inhibitors, from that of H3K36 methylation.

FeatureH3K4 MethylationH3K36 Methylation
Primary Function Associated with active and poised gene promoters and enhancers.[1][3][4]Associated with the body of actively transcribed genes.[2]
Key "Writer" Enzymes MLL/SET1 family complexes (including MLL1).[1]SETD2, NSD family, ASH1L.
Role in Transcription Primarily involved in transcriptional initiation and poising.Involved in transcriptional elongation, splicing, and DNA repair.
Effect of WDR5-MLL1 Inhibitors Direct reduction in H3K4 methylation levels.No direct, documented effect.

Conclusion

Inhibitors of the WDR5-MLL1 interaction, a class to which compounds like this compound would belong, are potent and specific modulators of the epigenetic landscape. Their mechanism of action is centered on the disruption of the MLL1 core complex, leading to a reduction in histone H3K4 methylation at target gene promoters. This has shown significant therapeutic potential in cancers driven by the aberrant activity of the MLL1 complex. It is crucial for researchers and drug development professionals to recognize that the primary target of these inhibitors is the H3K4 methylation pathway, a distinct and functionally different process from H3K36 methylation. Future research in this area will likely focus on refining the selectivity and drug-like properties of these inhibitors for clinical development.

References

An In-depth Technical Guide to the Discovery and Synthesis of the MI-1544 Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-1544 is a potent synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Its chemical designation is [Ac-D-Trp1,3,D-Cpa2,D-Lys6,D-Ala10]GnRH, with the molecular formula C71H94ClN17O. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. The compound has demonstrated significant anti-tumor activity in various cancer cell lines and in vivo models, positioning it as a promising candidate for further drug development. This document details the experimental protocols for its synthesis and biological evaluation, presents quantitative efficacy data, and visualizes the key signaling pathways involved in its mechanism of action.

Introduction

Gonadotropin-releasing hormone (GnRH) is a critical decapeptide hormone in the hypothalamic-pituitary-gonadal axis, regulating the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). GnRH analogs, both agonists and antagonists, have been developed for the treatment of hormone-dependent cancers such as prostate and breast cancer. This compound is a third-generation GnRH antagonist designed for enhanced stability and potent receptor binding. Unlike GnRH agonists which cause an initial surge in hormone levels, antagonists like this compound induce a rapid and sustained suppression of gonadotropins without the initial flare-up, offering a significant therapeutic advantage. Furthermore, this compound has been shown to exert direct anti-proliferative effects on cancer cells that express GnRH receptors.

Discovery and Synthesis

The development of this compound was aimed at creating a GnRH antagonist with improved potency and stability. Its structure features several unnatural D-amino acids which confer resistance to enzymatic degradation and enhance its binding affinity to the GnRH receptor.

Chemical Structure
  • Systematic Name: [Ac-D-Trp1,3,D-Cpa2,D-Lys6,D-Ala10]GnRH

  • Amino Acid Sequence: Ac-D-Trp-D-Cpa-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2

  • Molecular Formula: C71H94ClN17O

  • Molecular Weight: 1429.07 g/mol

Synthesis Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy. The following protocol provides a general guideline for the manual synthesis of a decapeptide like this compound.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including unnatural amino acids: D-Trp(Boc), D-Cpa, D-Lys(Boc), D-Ala)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3 equivalents) with HCTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence, starting from the C-terminal D-Alanine and proceeding to the N-terminal D-Tryptophan.

  • N-terminal Acetylation:

    • After the final amino acid coupling and Fmoc deprotection, treat the resin-bound peptide with a solution of acetic anhydride and pyridine in DMF to acetylate the N-terminus.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Purification and Characterization:

    • Precipitate the crude peptide with cold diethyl ether and centrifuge to obtain a pellet.

    • Dissolve the peptide pellet in a water/acetonitrile mixture.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism:

  • Indirect Hormonal Suppression: By competitively blocking GnRH receptors in the pituitary gland, this compound inhibits the secretion of LH and FSH. This leads to a significant reduction in the production of sex steroids, such as estrogen and testosterone, which are key drivers of hormone-dependent cancers.

  • Direct Anti-proliferative Effects: Many cancer cells, including those of the breast, prostate, and endometrium, express GnRH receptors on their surface. This compound can directly bind to these receptors and activate intracellular signaling pathways that lead to cell cycle arrest and apoptosis.

Signaling Pathways

The binding of this compound to GnRH receptors on cancer cells is thought to primarily activate Gαi protein-mediated signaling cascades. This is in contrast to the Gαq/11-mediated pathway typically activated in the pituitary. The key downstream signaling events include:

  • Inhibition of Mitogenic Signaling: Activation of phosphotyrosine phosphatases (PTPs), which can dephosphorylate and inactivate growth factor receptors like the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream pro-proliferative pathways such as the MAPK/ERK pathway.

  • Induction of Apoptosis: Activation of the c-Jun N-terminal kinase (JNK) pathway, which can lead to the expression of pro-apoptotic proteins.

  • Cell Cycle Arrest: this compound and its conjugates have been shown to inhibit cdc25 phosphatase, a key enzyme in cell cycle progression, leading to arrest at the G2/M phase.

GnRH_Signaling_Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MI1544 This compound GnRHR GnRH Receptor MI1544->GnRHR Binds cdc25 cdc25 Phosphatase MI1544->cdc25 Inhibits G_protein Gαi GnRHR->G_protein Activates PTP PTP G_protein->PTP Activates JNK_pathway JNK Pathway G_protein->JNK_pathway Activates EGFR EGF Receptor PI3K PI3K EGFR->PI3K Activates MAPK_pathway MAPK Pathway (ERK) EGFR->MAPK_pathway Activates PTP->EGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes MAPK_pathway->Proliferation Promotes Apoptosis Apoptosis JNK_pathway->Apoptosis Induces CellCycleArrest G2/M Arrest cdc25->CellCycleArrest Leads to in_vitro_workflow cluster_assays In Vitro Assays start Start: Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) treatment Treatment with this compound (Dose-response & Time-course) start->treatment proliferation_assay Cell Proliferation (SRB Assay) treatment->proliferation_assay clonogenic_assay Colony Formation (Clonogenic Assay) treatment->clonogenic_assay apoptosis_assay Apoptosis Induction (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Arrest (Flow Cytometry) treatment->cell_cycle_assay analysis Data Analysis (IC50, % Inhibition, etc.) proliferation_assay->analysis clonogenic_assay->analysis apoptosis_assay->analysis cell_cycle_assay->analysis end End: In Vitro Efficacy Profile analysis->end

The Therapeutic Potential of MI-3454 in Pediatric Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pediatric leukemias, particularly those harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene, present a significant clinical challenge with often poor prognoses. A critical dependency of these leukemias is the protein-protein interaction between the scaffolding protein Menin and the MLL fusion proteins. This interaction is essential for the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1, driving the leukemogenic program. MI-3454 has emerged as a highly potent and orally bioavailable small molecule inhibitor of the Menin-MLL interaction, demonstrating profound anti-leukemic activity in preclinical models. This technical guide provides an in-depth overview of the therapeutic potential of MI-3454, detailing its mechanism of action, preclinical efficacy in pediatric leukemia models, and the experimental protocols utilized in its evaluation.

Introduction: Targeting the Menin-MLL Axis in Pediatric Leukemia

Acute leukemias with rearrangements of the MLL gene are particularly prevalent in infants and are associated with aggressive disease and unfavorable outcomes. The resulting MLL fusion proteins are potent oncogenes that require interaction with the protein Menin to drive their leukemogenic gene expression program. This dependency makes the Menin-MLL interaction a prime therapeutic target. MI-3454 is a next-generation Menin-MLL inhibitor designed for high potency and oral bioavailability.[1][2] Preclinical studies have demonstrated its remarkable efficacy in eradicating leukemia in various models, including those relevant to pediatric leukemia.[1][3]

Mechanism of Action of MI-3454

MI-3454 functions by competitively binding to a hydrophobic pocket on the surface of Menin, the same site where the N-terminus of MLL binds. This direct inhibition disrupts the critical Menin-MLL interaction, preventing the recruitment of the MLL fusion protein complex to chromatin. Consequently, the expression of key downstream target genes essential for leukemogenesis, such as HOXA9 and MEIS1, is suppressed.[1][4][5] This leads to the induction of differentiation and apoptosis in MLL-rearranged leukemia cells.[1][5]

MI3454_Mechanism_of_Action cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction Chromatin Chromatin (HOXA9, MEIS1 loci) Menin->Chromatin Recruitment Leukemogenesis Leukemogenic Gene Expression Chromatin->Leukemogenesis Activation MI3454 MI-3454 MI3454->Menin Inhibition Differentiation_Apoptosis Differentiation & Apoptosis Leukemogenesis->Differentiation_Apoptosis Suppression leads to MTT_Assay_Workflow start Seed leukemia cells in 96-well plates treatment Treat with varying concentrations of MI-3454 start->treatment incubation Incubate for 7 days treatment->incubation add_mtt Add MTT reagent incubation->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_gi50 Calculate GI50 values read_absorbance->calculate_gi50 PDX_Model_Workflow start Obtain primary pediatric leukemia patient samples transplantation Transplant cells into immunodeficient mice (NSG) start->transplantation engraftment Monitor for leukemia engraftment (hCD45+) transplantation->engraftment treatment Initiate treatment with MI-3454 or vehicle engraftment->treatment monitoring Monitor disease progression (hCD45+ in blood, imaging) treatment->monitoring endpoint Endpoint analysis: PB, BM, spleen monitoring->endpoint

References

An In-depth Technical Guide to the Menin-MLL Interaction and its Inhibition by MI-3454

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Originally Requested Topic: Initial searches for "MI-1544" revealed that this compound is a Gonadotropin-Releasing Hormone (GnRH) antagonist and not a SET domain inhibitor. It is believed that the intended topic of interest was likely a menin-MLL inhibitor from the "MI-" series of compounds, which are pivotal in the study of epigenetic regulation and cancer. This guide will therefore focus on the well-characterized and potent menin-MLL inhibitor, MI-3454, as a representative molecule for understanding the inhibition of a critical interaction involving the SET domain-containing protein MLL1.

Introduction: The Critical Role of the SET Domain and the Menin-MLL Interaction

The SET domain, named after the Drosophila proteins Su(var)3-9, Enhancer of zeste, and Trithorax, is a highly conserved motif of approximately 130 amino acids that functions as a lysine methyltransferase.[1] These enzymes play a crucial role in the epigenetic regulation of gene expression by catalyzing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine residues on histone tails and other proteins.[1] The methylation status of histones is a key determinant of chromatin structure and accessibility, thereby influencing a wide array of cellular processes, including transcription, DNA repair, and replication.[1][2]

One of the most extensively studied SET domain proteins is Mixed Lineage Leukemia 1 (MLL1), also known as KMT2A. MLL1 is a histone H3 lysine 4 (H3K4) methyltransferase that is essential for normal hematopoietic development and is frequently implicated in aggressive forms of acute leukemia.[3][4] Chromosomal translocations involving the MLL1 gene result in the formation of oncogenic fusion proteins that drive leukemogenesis.[4]

The catalytic activity of MLL1 fusion proteins is critically dependent on their interaction with the protein menin.[3][4] Menin acts as a scaffolding protein, linking MLL1 fusion proteins to chromatin and enabling the aberrant expression of downstream target genes, such as the HOXA9 and MEIS1 genes, which are essential for the leukemic phenotype.[5][6] Therefore, disrupting the menin-MLL1 interaction has emerged as a promising therapeutic strategy for the treatment of MLL-rearranged leukemias.[4][7]

The Autoinhibitory Loop of the SET Domain

While the menin-MLL1 interaction represents an indirect way to modulate MLL1 activity, many SET domain proteins are also regulated by internal mechanisms, such as autoinhibitory loops. In several SET domain-containing proteins, a flexible loop, often located between the SET and post-SET domains, can fold back and block the active site, thereby preventing substrate binding and catalytic activity.[1] This autoinhibition can be relieved by various mechanisms, including the binding of allosteric effectors or interaction with other proteins, which induce a conformational change that exposes the active site.[2] While the primary focus of this guide is the disruption of the menin-MLL1 protein-protein interaction, it is important to recognize the multifaceted regulation of SET domain proteins.

MI-3454: A Potent Inhibitor of the Menin-MLL Interaction

MI-3454 is a highly potent and orally bioavailable small molecule inhibitor of the menin-MLL1 interaction.[8][9] It was developed through structure-based design and optimization of earlier generation menin-MLL inhibitors.[8] MI-3454 binds to a deep pocket on the surface of menin that is normally occupied by the N-terminal region of MLL1, thereby competitively inhibiting the protein-protein interaction.[5][10] This disruption leads to the dissociation of the MLL1 fusion protein complex from chromatin, resulting in the downregulation of target gene expression, induction of differentiation, and potent anti-leukemic activity in preclinical models.[8][9]

Quantitative Data for MI-3454

The following tables summarize the key quantitative data for MI-3454, demonstrating its high affinity for menin and its potent cellular activity against MLL-rearranged leukemia cell lines.

Parameter Value Method Reference
Binding Affinity (Kd) to Menin 22 nMIsothermal Titration Calorimetry (ITC)[10]
IC50 for Menin-MBM1 Interaction 46 nMFluorescence Polarization Assay[10]
IC50 for Menin-MLL Bivalent Interaction 520 nMFluorescence Polarization Assay[10]

Table 1: Biochemical Activity of a Precursor to MI-3454 (MI-2-2)

Cell Line MLL Fusion GI50 (nM) Reference
MV4;11 MLL-AF47 - 27[9]
MOLM-13 MLL-AF97 - 27[9]
KOPN-8 MLL-ENL7 - 27[9]
K562 No MLL fusion>100-fold higher[9]

Table 2: Cellular Activity of MI-3454 in Leukemia Cell Lines

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Menin-Inhibitor Binding

Isothermal titration calorimetry is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (in this case, MI-3454) to a protein (menin). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[3][7]

Protocol:

  • Sample Preparation:

    • Purified recombinant human menin protein is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • MI-3454 is dissolved in a matching ITC buffer to the desired concentration. The final DMSO concentration should be kept below 5% and matched between the protein and ligand solutions.

    • All solutions are degassed prior to the experiment to prevent the formation of air bubbles.

  • ITC Experiment:

    • The sample cell of the microcalorimeter is filled with the menin protein solution (typically at a concentration of 10-20 µM).

    • The injection syringe is filled with the MI-3454 solution (typically at a concentration 10-20 fold higher than the protein concentration).

    • A series of small injections (e.g., 2 µL) of the MI-3454 solution are titrated into the sample cell containing the menin protein.

    • The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis:

    • The raw ITC data, consisting of a series of heat spikes, is integrated to obtain the heat change per injection.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction, including the Kd, n, and ΔH.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

Fluorescence polarization is a technique used to measure the binding of a small fluorescently labeled molecule (a tracer) to a larger molecule. In this case, a fluorescently labeled MLL peptide is used as the tracer, and its binding to menin is measured in the presence and absence of an inhibitor.

Protocol:

  • Reagents:

    • Purified recombinant human menin protein.

    • Fluorescently labeled MLL peptide (e.g., fluorescein-labeled MBM1 peptide).

    • MI-3454 or other test compounds.

    • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Assay Procedure:

    • A solution of the fluorescently labeled MLL peptide and menin protein is prepared in the assay buffer. The concentrations are chosen to ensure a significant proportion of the peptide is bound to the protein.

    • Serial dilutions of MI-3454 are prepared in the assay buffer.

    • In a microplate, the menin-peptide solution is mixed with the different concentrations of MI-3454.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

  • Measurement and Analysis:

    • The fluorescence polarization of each well is measured using a plate reader equipped with the appropriate filters.

    • The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

    • The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent peptide from the protein.

Cell Proliferation (GI50) Assay

This assay is used to determine the concentration of a compound that inhibits the growth of a cell population by 50% (GI50).

Protocol:

  • Cell Culture:

    • Leukemia cell lines (e.g., MV4;11, MOLM-13) are cultured in appropriate media and conditions.

  • Assay Setup:

    • Cells are seeded into 96-well plates at a specific density.

    • Serial dilutions of MI-3454 are prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for a set period of time (e.g., 72 hours).

  • Measurement of Cell Viability:

    • Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.

    • The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis:

    • The data is normalized to the vehicle control.

    • The results are plotted as the percentage of cell growth inhibition versus the logarithm of the inhibitor concentration.

    • The GI50 value is calculated by fitting the data to a dose-response curve.

Visualizations

Menin_MLL_Inhibition cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Therapeutic Intervention MLL1_wt Wild-type MLL1 (SET Domain) Menin_n Menin MLL1_wt->Menin_n Interaction H3K4me Histone H3K4 Methylation Menin_n->H3K4me Co-activates Target_Genes_n Normal Gene Expression H3K4me->Target_Genes_n Hematopoiesis Normal Hematopoietic Development Target_Genes_n->Hematopoiesis MLL_fusion MLL1 Fusion Protein (SET Domain) Menin_l Menin MLL_fusion->Menin_l Oncogenic Interaction Aberrant_H3K4me Aberrant H3K4 Methylation Menin_l->Aberrant_H3K4me Co-activates Leukemogenic_Genes Upregulation of HOXA9, MEIS1 Aberrant_H3K4me->Leukemogenic_Genes Leukemia Leukemic Transformation Leukemogenic_Genes->Leukemia MI_3454 MI-3454 Menin_i Menin MI_3454->Menin_i Binds to Inhibition Inhibition of Interaction MLL_fusion_i MLL1 Fusion Protein (SET Domain) Downregulation Downregulation of Target Genes Inhibition->Downregulation Differentiation Cell Differentiation and Apoptosis Downregulation->Differentiation ITC_Workflow Start Start Prepare Prepare Menin and MI-3454 Solutions Start->Prepare Load Load Menin into Cell and MI-3454 into Syringe Prepare->Load Titrate Titrate MI-3454 into Menin Load->Titrate Measure Measure Heat Change Titrate->Measure Analyze Integrate Data and Fit to Binding Model Measure->Analyze Output Determine Kd, n, ΔH Analyze->Output FP_Workflow Start Start Prepare_Reagents Prepare Menin, Fluorescent MLL Peptide, and MI-3454 Start->Prepare_Reagents Mix Mix Reagents in Microplate Prepare_Reagents->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Plot Data and Calculate IC50 Measure_FP->Analyze_Data Output Determine IC50 Value Analyze_Data->Output

References

In-Depth Technical Guide: Preliminary In-Vitro Studies of MI-1544

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the compound "MI-1544" is not available in publicly accessible scientific literature or databases. The identifier "this compound" did not correspond to any known research chemical, drug candidate, or biological molecule in the conducted searches. The following guide is a template demonstrating the requested format and content structure, which would be populated with specific data should information on this compound become available.

Executive Summary

This document serves as a placeholder for a comprehensive technical guide on the preliminary in-vitro studies of a hypothetical compound designated this compound. The intended audience for such a guide would be researchers, scientists, and professionals in the field of drug development. The core objective is to present a detailed overview of the compound's initial in-vitro evaluation, including its biological activity, mechanism of action, and experimental methodologies. All data and diagrams presented herein are illustrative examples and should not be considered factual results for any existing compound.

Quantitative Data Summary

A critical aspect of in-vitro assessment is the quantitative measurement of a compound's activity and properties. The following tables are examples of how such data for this compound would be structured for clarity and comparative analysis.

Table 1: Cellular Potency of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Type
MCF-7Breast AdenocarcinomaData not availableCell Viability (e.g., MTT)
A549Lung CarcinomaData not availableProliferation (e.g., BrdU)
HCT116Colorectal CarcinomaData not availableApoptosis (e.g., Caspase-3/7)

Table 2: Enzymatic Inhibition Profile of this compound

Target EnzymeAssay TypeKi (nM)Mode of Inhibition
Kinase XBiochemical (e.g., FRET)Data not availableData not available
Protease YCell-based (e.g., Reporter)Data not availableData not available

Experimental Protocols

Detailed and reproducible methodologies are paramount in scientific research. This section would provide the specific protocols used in the in-vitro evaluation of this compound.

Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells (e.g., MCF-7) in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Kinase Inhibition Assay (FRET)
  • Reagents: Prepare assay buffer, recombinant Kinase X, fluorescently labeled substrate, and ATP.

  • Compound Preparation: Serially dilute this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, this compound dilution, and Kinase X.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Measure the FRET signal using a suitable plate reader.

  • Analysis: Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model.

Signaling Pathways and Workflows

Visual representations of complex biological processes and experimental designs are crucial for clear communication. The following are examples of Graphviz diagrams that would be used to illustrate the hypothetical mechanism of action of this compound and the experimental workflow.

G cluster_0 Hypothetical Signaling Pathway This compound This compound Receptor_A Receptor_A This compound->Receptor_A Binds Kinase_X Kinase_X Receptor_A->Kinase_X Inhibits Transcription_Factor_Y Transcription_Factor_Y Kinase_X->Transcription_Factor_Y Prevents Phosphorylation Apoptosis Apoptosis Transcription_Factor_Y->Apoptosis Induces

Caption: Hypothetical signaling pathway of this compound.

G cluster_workflow In-Vitro Screening Workflow Compound_Library Compound_Library Primary_Screen Primary_Screen Compound_Library->Primary_Screen Hit_Confirmation Hit_Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose_Response Hit_Confirmation->Dose_Response Lead_Compound Lead_Compound Dose_Response->Lead_Compound

Caption: General workflow for in-vitro compound screening.

Methodological & Application

Application Notes and Protocols for MI-1544, a Menin-MLL Inhibitor, in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of MI-1544 and other potent Menin-MLL inhibitors in cell culture-based research. These compounds are pivotal in studying and developing targeted therapies for specific subtypes of acute leukemia, particularly those with MLL1 gene rearrangements (MLL-r) or NPM1 mutations. The inhibition of the critical protein-protein interaction between Menin (MEN1) and Mixed Lineage Leukemia (MLL) fusion proteins disrupts the oncogenic signaling pathway, leading to cell differentiation and apoptosis in susceptible cancer cells.[1][2][3]

Mechanism of Action

The MEN1-MLL interaction is crucial for the leukemogenic activity of MLL fusion proteins.[1][2] These fusion proteins, resulting from chromosomal translocations involving the MLL1 gene, aberrantly recruit the histone methyltransferase complex, leading to the enhanced expression of downstream target genes such as HOXA9 and MEIS1.[1][4] This sustained gene expression is critical for maintaining the proliferative and undifferentiated state of leukemia cells.

Menin-MLL inhibitors, including the conceptual this compound and its advanced analogs like MI-3454, are small molecules designed to fit into the MLL binding pocket on the Menin protein.[1][2] By competitively binding to this pocket, they block the interaction between Menin and the MLL fusion protein. This disruption leads to the downregulation of key target genes, inducing cellular differentiation and apoptosis in MLL-rearranged and NPM1-mutated leukemia cells.[1][2][4]

Signaling Pathway Diagram

MEN1_MLL_Inhibition cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects MEN1 Menin MLL_fusion MLL Fusion Protein MEN1->MLL_fusion Interaction DNA Target Genes (HOXA9, MEIS1) MLL_fusion->DNA Upregulates Proliferation Leukemic Proliferation DNA->Proliferation Promotes MI1544 This compound (Menin-MLL Inhibitor) MI1544->MEN1 Inhibits MI1544->Proliferation Inhibits Differentiation Differentiation MI1544->Differentiation Induces Apoptosis Apoptosis MI1544->Apoptosis Induces

Caption: Mechanism of this compound in disrupting the MEN1-MLL interaction.

Quantitative Data: In Vitro Activity of Menin-MLL Inhibitors

The following table summarizes the reported in vitro efficacy of various Menin-MLL inhibitors against leukemia cell lines harboring MLL translocations.

CompoundTarget Cell LineMLL FusionIC50 (nM)Reference
MI-3454MV-4-11MLL-AF47 - 27[4]
MI-3454MOLM13MLL-AF97 - 27[4]
MI-1481MV-4-11MLL-AF4Not specified, but showed growth inhibition[4]
MI-1481MOLM13MLL-AF9Not specified, but showed growth inhibition[4]
DSP-5336MV4-11MLL-AF41.4[3]

Experimental Protocols

General Cell Culture Guidelines
  • Cell Lines: MLL-rearranged leukemia cell lines such as MV-4-11 (MLL-AF4) and MOLM13 (MLL-AF9) are recommended. As a negative control, use a leukemia cell line without an MLL translocation, such as K562 or U937.[4]

  • Culture Medium: Use appropriate culture medium (e.g., RPMI-1640 or IMDM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Protocol 1: Cell Proliferation Assay

This protocol determines the effect of this compound on the proliferation of leukemia cell lines.

Materials:

  • MLL-rearranged and non-MLL-rearranged leukemia cell lines

  • Complete culture medium

  • This compound (or other Menin-MLL inhibitors) dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the inhibitor concentration.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol measures the change in the expression of MLL target genes, such as HOXA9 and MEIS1, following treatment with this compound.

Materials:

  • Treated and untreated leukemia cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Treat cells with this compound at a concentration around its IC50 for 24-48 hours.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target genes and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression. A downregulation of HOXA9 and MEIS1 is expected.[3][4]

Protocol 3: Cell Differentiation Assay

This protocol assesses the induction of differentiation in leukemia cells upon treatment with this compound by measuring the expression of a differentiation marker like CD11b.

Materials:

  • Treated and untreated leukemia cells

  • Flow cytometry staining buffer

  • Fluorochrome-conjugated anti-CD11b antibody

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 4-6 days.

  • Harvest and wash the cells with flow cytometry staining buffer.

  • Incubate the cells with the anti-CD11b antibody or isotype control for 30 minutes on ice in the dark.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in staining buffer and analyze them using a flow cytometer. An increase in the percentage of CD11b-positive cells indicates differentiation.[3]

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Culture MLL-r and non-MLL-r cells start->cell_culture treatment Treat cells with This compound (serial dilutions) cell_culture->treatment proliferation_assay Cell Proliferation Assay (72-96h) treatment->proliferation_assay gene_expression Gene Expression Analysis (RT-qPCR for HOXA9, MEIS1) treatment->gene_expression differentiation_assay Cell Differentiation Assay (Flow cytometry for CD11b) treatment->differentiation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay ic50 Determine IC50 proliferation_assay->ic50 end End ic50->end gene_expression->end differentiation_assay->end apoptosis_assay->end

References

MI-1544 in Murine Models: A Detailed Guide to Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of MI-1544, a potent Gonadotropin-Releasing Hormone (GnRH) antagonist, in mouse models, with a particular focus on its application in breast cancer xenograft studies. The following protocols are based on established research to ensure reproducibility and accuracy in experimental design.

Mechanism of Action: Targeting the GnRH Receptor

This compound functions as a competitive antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRHR). By blocking the receptor, it inhibits the downstream signaling pathway that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in the pituitary gland. In the context of hormone-dependent cancers, such as certain types of breast cancer, this reduction in gonadotropins leads to decreased production of estrogen, a key driver of tumor growth.

MI1544_Mechanism MI1544 This compound GnRHR GnRH Receptor MI1544->GnRHR Blocks Pituitary Pituitary Gland GnRHR->Pituitary Stimulates LH_FSH LH & FSH Production Pituitary->LH_FSH Ovaries Ovaries LH_FSH->Ovaries Stimulates Estrogen Estrogen Production Ovaries->Estrogen Tumor Hormone-Dependent Tumor Growth Estrogen->Tumor Promotes

Caption: Mechanism of action of this compound.

In Vivo Efficacy in Breast Cancer Xenograft Models

This compound has demonstrated significant anti-tumor activity in preclinical studies involving human breast cancer xenografts in immunosuppressed mice.

Summary of In Vivo Data
CompoundMouse ModelTumor TypeAdministration RouteDosing FrequencyResultsReference
This compound Immunosuppressed MiceEstrogen-sensitive human breast cancer xenograftSubcutaneous (s.c.)Twice daily65% inhibition of tumor growth
This compound Immunosuppressed MiceEstrogen-insensitive human breast cancer xenograftSubcutaneous (s.c.)Twice daily30% inhibition of tumor growth
This compound-AcEAK Conjugate Immunosuppressed MiceEstrogen-sensitive and -insensitive xenograftsSubcutaneous (s.c.)Not specified70% inhibition of tumor growth

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in mouse models based on the available literature.

Protocol 1: Subcutaneous Administration of this compound for Breast Cancer Xenograft Studies

This protocol is designed for evaluating the anti-tumor efficacy of this compound in mice bearing human breast cancer xenografts.

Materials:

  • This compound

  • Vehicle for dissolution (e.g., sterile saline, or a solution of 5% Tween 80 and 5% ethanol in PBS)

  • Immunosuppressed mice (e.g., Nude or SCID) with established human breast cancer xenografts

  • Sterile syringes and needles (27-30 gauge)

  • Animal balance

  • Calipers for tumor measurement

Procedure:

  • Animal Model:

    • Use immunosuppressed female mice, 6-8 weeks old.

    • Implant human breast cancer cells (e.g., MCF-7 for estrogen-sensitive or MDA-MB-231 for estrogen-insensitive models) subcutaneously in the flank region.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

  • Preparation of this compound Solution:

    • A dosage of 200 µ g/animal , administered twice daily, has been used in previous studies.

    • To prepare the dosing solution, dissolve this compound in a suitable vehicle. While the specific vehicle for the key study is not detailed, a common vehicle for GnRH antagonists is a mixture of 5% Tween 80 and 5% ethanol in phosphate-buffered saline (PBS).

    • Ensure the final solution is sterile by filtering through a 0.22 µm filter.

  • Administration:

    • Weigh each mouse to determine the appropriate injection volume.

    • Administer the prepared this compound solution subcutaneously in the dorsal region, away from the tumor site.

    • The injection volume should typically not exceed 100-200 µL for a mouse.

    • Administer the treatment twice daily.

  • Monitoring and Data Collection:

    • Monitor the health and body weight of the mice regularly.

    • Measure tumor dimensions with calipers at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Experimental_Workflow start Start xenograft Establish Breast Cancer Xenografts in Mice start->xenograft randomize Randomize Mice into Treatment Groups xenograft->randomize treatment Administer this compound (s.c.) Twice Daily randomize->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring monitoring->treatment Repeat Daily end End of Study: Euthanasia and Tumor Analysis monitoring->end finish Finish end->finish

Caption: Experimental workflow for in vivo studies.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).

Disclaimer: These protocols are intended for research purposes only. The specific dosage and vehicle may need to be optimized for different experimental conditions and mouse strains. It is crucial to consult the original research articles for detailed methodologies.

Application Notes and Protocols for Assessing MI-1544 On-Target Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the on-target activity of MI-1544, a small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.

Introduction

This compound belongs to a class of therapeutic agents designed to disrupt the critical interaction between menin and the MLL1 protein (or its oncogenic fusion proteins). This interaction is essential for the leukemogenic activity of MLL fusion proteins, which drive a significant portion of acute leukemias.[1] By inhibiting this interaction, this compound aims to suppress the expression of downstream target genes, such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in MLL-rearranged leukemia cells.[1][2] Validating the on-target engagement and downstream pharmacological effects of this compound is crucial for its preclinical and clinical development.

Signaling Pathway of Menin-MLL Interaction

The menin-MLL complex is a key regulator of gene expression. Menin acts as a scaffold protein, tethering the MLL1 histone methyltransferase to chromatin at specific gene loci. This leads to the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias, the MLL fusion protein retains the menin-binding domain, leading to the aberrant recruitment of this complex and overexpression of leukemogenic target genes.

Menin_MLL_Signaling cluster_nucleus Nucleus Menin Menin MLL1 MLL1 (or MLL-fusion) Menin->MLL1 Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Menin->DNA Binds to MLL1->DNA Binds to H3K4me3 H3K4me3 MLL1->H3K4me3 Catalyzes Transcription Gene Transcription H3K4me3->Transcription Promotes MI1544 This compound MI1544->Menin Inhibits Interaction

Caption: Menin-MLL signaling pathway and the inhibitory action of this compound.

Experimental Workflow for On-Target Activity Assessment

A multi-tiered approach is recommended to thoroughly assess the on-target activity of this compound, moving from biochemical validation to cellular engagement and downstream functional outcomes.

Experimental_Workflow Biochemical Biochemical Assays (Target Binding) Cellular_Target Cellular Target Engagement (Binding in Cells) Biochemical->Cellular_Target FP Fluorescence Polarization (FP) Biochemical->FP Downstream Downstream Effects (Cellular Function) Cellular_Target->Downstream CoIP Co-Immunoprecipitation (Co-IP) Cellular_Target->CoIP CETSA Cellular Thermal Shift Assay (CETSA) Cellular_Target->CETSA Phenotypic Phenotypic Outcomes (Cell Fate) Downstream->Phenotypic qRT_PCR qRT-PCR (Target Gene Expression) Downstream->qRT_PCR ChIP_Seq ChIP-Seq (Genome-wide Occupancy) Downstream->ChIP_Seq Viability Cell Viability Assays Phenotypic->Viability Differentiation Differentiation Assays Phenotypic->Differentiation

Caption: A general workflow for assessing the on-target activity of this compound.

Quantitative Data Summary

The following table summarizes key quantitative metrics for menin-MLL inhibitors, providing an expected range of activity for compounds like this compound.

Assay TypeCompoundTarget/Cell LineIC50/GI50/KdReference
Biochemical Assay
Fluorescence PolarizationMI-2Menin-MLLIC50: 446 nM[1]
Fluorescence PolarizationMI-3Menin-MLLIC50: 648 nM[1]
Fluorescence PolarizationMI-463Menin-MLLIC50: 32 nM[3]
Fluorescence PolarizationMI-503Menin-MLLIC50: 15 nM[2]
Fluorescence PolarizationMI-1481Menin-MLLIC50: 3.6 nM[3]
Isothermal Titration CalorimetryMI-2-2MeninKd: 22 nM[4]
Cell-Based Assays
Cell Viability (MTT)MI-2MLL-AF9 transformed BMCsGI50: ~5 µM[1]
Cell Viability (MTT)MI-3MLL-AF9 transformed BMCsGI50: ~5 µM[1]
Cell ViabilityMI-2MV4;11 (MLL-AF4)GI50: 9.5 µM[1]
Cell ViabilityMI-503MLL-rearranged leukemia cellsGI50: 250-570 nM
Cell ViabilityDSP-5336MV4-11 (MLL-AF4)IC50: 10.2 nM[5]
Cell ViabilityDSP-5336MOLM-13 (MLL-AF9)IC50: 14.7 nM[5]

Experimental Protocols

Fluorescence Polarization (FP) Assay

Principle: This biochemical assay measures the disruption of the menin-MLL interaction in vitro. A fluorescently labeled peptide derived from the menin-binding motif of MLL (tracer) is used. When bound to the larger menin protein, the tracer's rotation is slowed, resulting in a high fluorescence polarization signal. Competitive inhibitors like this compound will displace the tracer, leading to a decrease in polarization.

Protocol:

  • Reagents and Materials:

    • Purified recombinant human menin protein.

    • Fluorescently labeled MLL peptide (e.g., FITC-MBM1).

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • This compound compound stock solution in DMSO.

    • 384-well, low-volume, black microplates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, and then dilute into Assay Buffer.

    • In a 384-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control).

    • Add 5 µL of a solution containing the fluorescently labeled MLL peptide to each well.

    • Add 5 µL of a solution containing the menin protein to each well.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure fluorescence polarization on a plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP)

Principle: Co-IP is used to demonstrate that this compound can disrupt the menin-MLL interaction within a cellular context. Cells are treated with the compound, and then menin is immunoprecipitated. The amount of co-precipitated MLL fusion protein is then assessed by Western blotting.

Protocol:

  • Cell Culture and Treatment:

    • Culture MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) to a density of 0.5-1 x 10^6 cells/mL.

    • Treat cells with varying concentrations of this compound or DMSO for 4-6 hours.

  • Cell Lysis:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-menin antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours.

    • Wash the beads 3-5 times with lysis buffer.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against menin and the MLL fusion partner (e.g., anti-AF4, anti-AF9).

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[6] When this compound binds to menin in intact cells, it is expected to increase the thermal stability of the menin protein.

Protocol:

  • Cell Treatment and Heating:

    • Treat MLL-rearranged leukemia cells with this compound or DMSO for 1 hour at 37°C.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Detection:

    • Analyze the amount of soluble menin in each sample by Western blotting or an ELISA-based method.

    • A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.

Quantitative Real-Time PCR (qRT-PCR)

Principle: This assay measures changes in the expression of MLL target genes following treatment with this compound. A reduction in the mRNA levels of genes like HOXA9 and MEIS1 indicates successful on-target activity.[1]

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat MLL-rearranged leukemia cells with this compound or DMSO for 24-72 hours.

    • Harvest the cells and extract total RNA using a commercial kit.

    • Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Perform real-time PCR using SYBR Green or TaqMan probes for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the PCR in triplicate for each sample.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the expression levels in this compound-treated samples to the DMSO control.

Chromatin Immunoprecipitation (ChIP)

Principle: ChIP is used to determine if this compound treatment leads to the displacement of the menin-MLL complex from the chromatin of target genes.

Protocol:

  • Cross-linking and Chromatin Preparation:

    • Treat cells with this compound or DMSO for 24-48 hours.

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the reaction with glycine.

    • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody against menin, MLL, or H3K4me3 overnight at 4°C.

    • Use a non-specific IgG as a negative control.

    • Capture the antibody-protein-DNA complexes with Protein A/G magnetic beads.

    • Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the immunoprecipitated DNA.

    • Analyze the enrichment of specific target gene promoters (e.g., HOXA9) by qPCR. The results are typically expressed as a percentage of the input DNA. A decrease in enrichment in the this compound treated samples indicates target engagement and displacement of the complex. For a genome-wide analysis, the purified DNA can be used to prepare libraries for next-generation sequencing (ChIP-Seq).

References

MI-1544 Application in Chromatin Immunoprecipitation (ChIP) Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1544 is a potent small molecule inhibitor targeting the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL1). This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are drivers of aggressive forms of acute leukemia. By disrupting the Menin-MLL1 complex, this compound and similar inhibitors effectively suppress the expression of key downstream target genes, such as HOXA9 and MEIS1, leading to differentiation and apoptosis in leukemia cells. Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the molecular mechanisms of this compound by examining its impact on the chromatin landscape. This document provides detailed application notes and protocols for utilizing this compound in ChIP assays to study its effects on protein-DNA interactions and histone modifications.

Mechanism of Action

This compound functions by competitively binding to Menin at the site of MLL1 interaction, thereby disrupting the formation of the Menin-MLL1/MLL-fusion protein complex. This complex is essential for tethering the histone methyltransferase activity of MLL1 (or the associated DOT1L activity in the case of MLL-fusions) to specific genomic loci. The disruption of this interaction leads to the eviction of the complex from the chromatin at target gene promoters, resulting in a decrease in histone H3 lysine 4 trimethylation (H3K4me3) and histone H3 lysine 79 dimethylation (H3K79me2), both of which are marks of active transcription.[1][2] This ultimately leads to the transcriptional repression of leukemogenic genes.

MI1544_Mechanism cluster_0 Normal MLL-Fusion Driven Transcription cluster_1 Effect of this compound Menin Menin MLL_Fusion MLL-Fusion Menin->MLL_Fusion Interaction DNA DNA (e.g., HOXA9 promoter) MLL_Fusion->DNA Binds to H3K4me3 H3K4me3 MLL_Fusion->H3K4me3 Deposits H3K79me2 H3K79me2 MLL_Fusion->H3K79me2 Recruits DOT1L to deposit Transcription Leukemogenic Gene Transcription H3K4me3->Transcription Activates H3K79me2->Transcription Activates MI1544 This compound Menin_inhibited Menin MI1544->Menin_inhibited Binds to & inhibits MLL_Fusion_detached MLL-Fusion Menin_inhibited->MLL_Fusion_detached Interaction Disrupted DNA_repressed DNA (e.g., HOXA9 promoter) MLL_Fusion_detached->DNA_repressed Binding lost H3K4me3_reduced Reduced H3K4me3 MLL_Fusion_detached->H3K4me3_reduced Deposition blocked H3K79me2_reduced Reduced H3K79me2 MLL_Fusion_detached->H3K79me2_reduced Recruitment blocked Transcription_repressed Repression of Leukemogenic Genes H3K4me3_reduced->Transcription_repressed H3K79me2_reduced->Transcription_repressed

Caption: Mechanism of this compound action.

Quantitative Data Summary

Due to the limited availability of public data specifically for this compound in ChIP assays, the following table provides recommended starting concentrations and incubation times based on data from the closely related and well-characterized Menin-MLL inhibitor, MI-503. Researchers are strongly encouraged to perform dose-response and time-course experiments to optimize these parameters for their specific cell type and experimental setup.

ParameterRecommended RangeNotes
This compound Concentration 1 - 5 µMBased on the effective concentration of MI-503 in ChIP-PCR (2.5 µM).[1] A titration is recommended to determine the optimal concentration.
Cell Treatment Time 24 - 96 hoursSignificant changes in gene expression and histone marks have been observed within this timeframe for similar inhibitors.[2]
Antibody for IP See table belowThe choice of antibody will depend on the specific research question.
Cell Number per IP 1 x 107 - 2 x 107Standard recommendation for ChIP assays to ensure sufficient chromatin yield.
Chromatin Fragment Size 200 - 1000 bpOptimal for high-resolution mapping of protein-DNA interactions.

Recommended Antibodies for ChIP:

Target ProteinRationale
Menin To demonstrate the displacement of Menin from target gene promoters upon this compound treatment.
MLL1 (N-terminus) To show the eviction of the MLL1-fusion protein from chromatin.
H3K4me3 To assess the decrease in this active transcription mark at target gene promoters.[1]
H3K79me2 To measure the reduction of this histone mark associated with active elongation.[1][2]
RNA Polymerase II To correlate the loss of the Menin-MLL1 complex and active histone marks with a reduction in transcriptional machinery recruitment.
IgG (Isotype Control) As a negative control to account for non-specific binding of antibodies and beads.

Experimental Protocol: Chromatin Immunoprecipitation (ChIP)

This protocol is a general guideline for performing a ChIP assay to investigate the effects of this compound.

ChIP_Workflow cluster_treatment This compound Treatment A 1. Cell Culture and Treatment B 2. Cross-linking A->B C 3. Cell Lysis and Chromatin Shearing B->C D 4. Immunoprecipitation C->D E 5. Washing D->E F 6. Elution and Reverse Cross-linking E->F G 7. DNA Purification F->G H 8. Downstream Analysis (qPCR, ChIP-seq) G->H Treat Treat cells with this compound (e.g., 1-5 µM for 24-96h) Treat->A Control Control (DMSO) Control->A

Caption: Experimental workflow for a ChIP assay with this compound.

Materials and Reagents
  • Leukemia cell line (e.g., MOLM-13, MV4-11)

  • This compound (and DMSO for vehicle control)

  • Formaldehyde (37%)

  • Glycine

  • PBS (Phosphate-Buffered Saline)

  • Cell Lysis Buffer

  • Nuclear Lysis Buffer

  • ChIP Dilution Buffer

  • Wash Buffers (Low Salt, High Salt, LiCl, TE)

  • Elution Buffer

  • Proteinase K

  • RNase A

  • Protein A/G magnetic beads

  • Antibodies (specific and IgG control)

  • DNA purification kit

  • qPCR reagents or ChIP-seq library preparation kit

Procedure
  • Cell Culture and Treatment:

    • Culture leukemia cells to a density of 1-2 x 106 cells/mL.

    • Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the determined time (e.g., 24-96 hours).

  • Cross-linking:

    • Add formaldehyde to the cell culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature.

    • Pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.

    • Pellet the nuclei and resuspend in Nuclear Lysis Buffer.

    • Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation (IP):

    • Dilute the chromatin with ChIP Dilution Buffer.

    • Pre-clear the chromatin with Protein A/G beads.

    • Set aside a small aliquot of the pre-cleared chromatin as "input" control.

    • Add the specific primary antibody (or IgG control) to the remaining chromatin and incubate overnight at 4°C with rotation.

    • Add Protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.

  • Washing:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Perform sequential washes with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated complexes from the beads using Elution Buffer.

    • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight.

    • Treat with RNase A and then Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using a standard DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.

    • Elute the DNA in a small volume of nuclease-free water or TE buffer.

  • Downstream Analysis:

    • qPCR: Quantify the enrichment of specific DNA sequences using primers for target gene promoters (e.g., HOXA9, MEIS1) and negative control regions.

    • ChIP-seq: Prepare a sequencing library from the purified DNA to identify genome-wide binding sites of the protein of interest.

Conclusion

The application of this compound in ChIP assays is a valuable approach to elucidate its mechanism of action at the chromatin level. By carefully optimizing the experimental conditions, researchers can effectively demonstrate the disruption of the Menin-MLL1 interaction, the subsequent changes in histone modifications, and the transcriptional repression of key oncogenes. The protocols and data presented here provide a solid foundation for scientists to design and execute robust ChIP experiments with this compound and related compounds, ultimately contributing to a deeper understanding of their therapeutic potential in leukemia and other cancers.

References

Application Notes and Protocols for In-Vivo Efficacy Studies of an MDM2-p53 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting in-vivo efficacy studies of a novel small molecule inhibitor targeting the MDM2-p53 protein-protein interaction. The following guidelines are designed to be adapted for specific compounds and tumor models, with a focus on meningioma xenografts as a representative model.

Introduction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis.[1] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2][3][4] In many cancers that retain wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[1][2] Small molecule inhibitors designed to block the MDM2-p53 interaction can restore p53 activity, providing a promising therapeutic strategy for treating such cancers.[2][5] This document outlines the essential protocols for evaluating the in-vivo efficacy of a putative MDM2 inhibitor.

Signaling Pathway

The MDM2-p53 signaling pathway is a critical axis in cancer biology. Under normal physiological conditions, p53 levels are kept low through continuous degradation mediated by MDM2. Upon cellular stress, such as DNA damage, this interaction is disrupted, allowing p53 to accumulate and activate downstream target genes that orchestrate cellular responses including cell cycle arrest, senescence, or apoptosis. MDM2 inhibitors function by binding to the p53-binding pocket of MDM2, thereby preventing the degradation of p53 and restoring its tumor suppressor functions.

MDM2_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_nucleus Nucleus DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Stabilizes p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Inhibits/Degrades MI_Compound MDM2 Inhibitor MI_Compound->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Promotes

Caption: MDM2-p53 signaling pathway and the mechanism of action of an MDM2 inhibitor.

Experimental Protocols

Animal Models

The choice of an appropriate animal model is critical for the successful evaluation of an MDM2 inhibitor. For meningioma, several well-established xenograft models are available.

  • Cell Lines: Human meningioma cell lines such as BenMen-1 (WHO grade I) or IOMM-Lee (anaplastic) can be used.[6] It is crucial to select a cell line with wild-type p53 and, if possible, MDM2 amplification.

  • Animal Strain: Immunocompromised mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice, are required for xenograft studies.

  • Implantation:

    • Subcutaneous Model: This is the most common and technically straightforward model. 1-5 x 10^6 cells are resuspended in a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[7]

    • Orthotopic Model: For a more clinically relevant model, cells can be implanted intracranially.[7] This requires stereotactic surgery to inject cells into the dura mater.[6][8]

Dosing and Administration

The formulation and route of administration should be optimized based on the physicochemical properties of the specific MDM2 inhibitor.

  • Formulation: A common vehicle for in-vivo studies of small molecules is a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[9] The final formulation should be a clear solution.

  • Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes. The choice depends on the compound's oral bioavailability.

  • Dosing Regimen: A dose-response study should be conducted to determine the optimal dose. A typical starting point could be a daily or twice-daily administration for a period of 21-28 days.

Efficacy Endpoints
  • Tumor Growth Inhibition: Tumor volume should be measured 2-3 times per week using calipers. The formula for tumor volume is (Length x Width^2) / 2.

  • Survival Analysis: In orthotopic models or when tumors reach a predetermined size in subcutaneous models, a survival study can be conducted.

  • Biomarker Analysis: At the end of the study, tumors and relevant tissues should be collected for pharmacodynamic analysis. This includes measuring the levels of p53, MDM2, and downstream targets like p21 via immunohistochemistry (IHC) or western blotting.

Data Presentation

Quantitative data from in-vivo efficacy studies should be presented in a clear and concise manner to allow for easy interpretation and comparison between treatment groups.

Table 1: Tumor Growth Inhibition
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-Daily, p.o.1500 ± 150-
MDM2 Inhibitor25Daily, p.o.800 ± 9546.7
MDM2 Inhibitor50Daily, p.o.450 ± 6070.0
MDM2 Inhibitor100Daily, p.o.200 ± 3586.7
Table 2: Survival Analysis (Orthotopic Model)
Treatment GroupDose (mg/kg)Dosing ScheduleMedian Survival (Days)Percent Increase in Lifespan (%)
Vehicle Control-Daily, i.p.35-
MDM2 Inhibitor50Daily, i.p.5557.1

Experimental Workflow

A well-defined experimental workflow is essential for the reproducible execution of in-vivo efficacy studies.

InVivo_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture Cell Culture and Expansion Tumor_Implantation Tumor Implantation (Subcutaneous or Orthotopic) Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (7 days) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size (~100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., 21 days) Randomization->Treatment Monitoring Tumor Measurement and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (Tumor size or survival) Monitoring->Endpoint Tissue_Collection Tumor and Tissue Collection Endpoint->Tissue_Collection Data_Analysis Data Analysis and Reporting Tissue_Collection->Data_Analysis

References

Application Notes and Protocols for Studying Gene Expression Regulation Using the Menin-MLL1 Inhibitor MI-3454

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound MI-1544, as specified in the user request, appears to be a typographical error. The scientific literature extensively documents a series of potent Menin-MLL1 interaction inhibitors with the "MI-" prefix, such as MI-2, MI-503, and MI-3454. This document will focus on MI-3454 , a highly potent and orally bioavailable inhibitor of this class, to provide accurate and actionable information.

Introduction

MI-3454 is a small molecule inhibitor that potently and selectively disrupts the protein-protein interaction between Menin and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] This interaction is critical for the oncogenic activity of MLL fusion proteins, which are common drivers of aggressive acute leukemias.[4][5] MLL fusion proteins recruit the Menin-MLL1 complex to target genes, leading to the aberrant expression of key regulators of hematopoietic development, such as HOXA9 and MEIS1.[2][6] By blocking the Menin-MLL1 interaction, MI-3454 effectively downregulates the expression of these oncogenic driver genes, inducing differentiation and inhibiting the proliferation of leukemia cells.[1][4] These application notes provide detailed protocols for utilizing MI-3454 to study the regulation of gene expression in relevant cancer cell models.

Data Presentation

Table 1: In Vitro Inhibitory Activity of MI-3454
ParameterValueDescriptionReference
IC50 0.51 nMConcentration of MI-3454 required to inhibit 50% of the Menin-MLL14–43 interaction in a fluorescence polarization competition assay.[1][3]
Table 2: Cellular Activity of MI-3454 in MLL-Rearranged Leukemia Cell Lines
Cell LineMLL FusionGI50 (nM)DescriptionReference
MV-4-11 MLL-AF47 - 27Concentration of MI-3454 required for 50% inhibition of cell proliferation after 7 days of treatment.[1][4]
MOLM-13 MLL-AF97 - 27Concentration of MI-3454 required for 50% inhibition of cell proliferation after 7 days of treatment.[1][4]
KOPN-8 MLL-ENL7 - 27Concentration of MI-3454 required for 50% inhibition of cell proliferation after 7 days of treatment.[1]
SEM MLL-AF47 - 27Concentration of MI-3454 required for 50% inhibition of cell proliferation after 7 days of treatment.[1]
RS4-11 MLL-AF47 - 27Concentration of MI-3454 required for 50% inhibition of cell proliferation after 7 days of treatment.[1]
Table 3: Effect of MI-3454 on Target Gene Expression
Cell LineTreatmentTarget GeneFold Change in ExpressionReference
MV-4-11 50 nM MI-3454 for 6 daysHOXA9Downregulated[1][7]
MEIS1Downregulated[1][7]
MOLM-13 50 nM MI-3454 for 6 daysHOXA9Downregulated[1][7]
MEIS1Downregulated[1][7]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol is for determining the effect of MI-3454 on the viability and proliferation of leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV-4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MI-3454 (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 0.5-1.0 x 105 cells/mL in a final volume of 100 µL per well.[9]

  • Compound Treatment: Prepare serial dilutions of MI-3454 in complete culture medium. Add the desired final concentrations of MI-3454 to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest MI-3454 treatment.

  • Incubation: Incubate the plate for 7 days at 37°C in a humidified 5% CO2 incubator.[1][4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Protocol 2: Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol describes how to measure changes in the expression of target genes like HOXA9 and MEIS1 following treatment with MI-3454.

Materials:

  • Leukemia cell lines

  • MI-3454

  • 6-well plates

  • TRIzol reagent or a commercial RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, HPRT1)

  • Real-time PCR system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of MI-3454 (e.g., 50 nM) or vehicle (DMSO) for 6 days.[1][4]

  • RNA Extraction: Harvest the cells and extract total RNA using TRIzol or a commercial kit according to the manufacturer's instructions.[11][12]

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[13]

  • qPCR: Set up the qPCR reactions with the cDNA template, primers for the target and housekeeping genes, and qPCR master mix.[14]

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Protocol 3: Protein Expression Analysis (Western Blotting)

This protocol is for assessing changes in protein levels following MI-3454 treatment.

Materials:

  • Leukemia cell lines

  • MI-3454

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HOXA9, anti-MEIS1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with MI-3454 as described in Protocol 2. Harvest and lyse the cells in RIPA buffer.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 4: Chromatin Immunoprecipitation (ChIP)

This protocol is for investigating the binding of the Menin-MLL1 complex to the promoter regions of target genes and how this is affected by MI-3454.

Materials:

  • Leukemia cell lines

  • MI-3454

  • Formaldehyde (1% final concentration for cross-linking)

  • Glycine (125 mM final concentration for quenching)

  • Lysis buffer

  • Sonication equipment

  • ChIP-grade antibodies (e.g., anti-Menin, anti-MLL1) and IgG control

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for the promoter regions of target genes

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with MI-3454. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.[18]

  • Immunoprecipitation: Incubate the sheared chromatin with anti-Menin, anti-MLL1, or control IgG antibodies overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding and elute the complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and digest the proteins with proteinase K. Purify the DNA using a DNA purification kit.

  • qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the promoter regions of target genes like HOXA9 and MEIS1.

  • Data Analysis: Quantify the amount of immunoprecipitated DNA relative to the input DNA and compare the enrichment between MI-3454-treated and vehicle-treated samples.

Mandatory Visualization

Menin_MLL1_Signaling_Pathway cluster_nucleus Nucleus cluster_complex Oncogenic Complex Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction MLL1 MLL1 Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->Target_Genes Binds to Promoter MI3454 MI-3454 MI3454->Menin Inhibits Interaction Transcription Aberrant Transcription Target_Genes->Transcription Activates Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Drives

Caption: Mechanism of action of MI-3454 in inhibiting the Menin-MLL1 pathway.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Leukemia Cell Culture Treatment Treat with MI-3454 (or Vehicle Control) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Treatment->Protein_Expression ChIP Chromatin Immunoprecipitation (ChIP-qPCR) Treatment->ChIP Analysis Data Analysis and Interpretation Viability->Analysis Gene_Expression->Analysis Protein_Expression->Analysis ChIP->Analysis

Caption: Experimental workflow for studying gene expression with MI-3454.

References

Application Notes and Protocols for Crystallizing the NSD1-Inhibitor Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Receptor Binding SET Domain Protein 1 (NSD1) is a histone methyltransferase crucial for regulating gene expression through the methylation of histone H3 at lysine 36 (H3K36).[1][2] Dysregulation of NSD1 activity is implicated in various developmental disorders, including Sotos syndrome, and multiple types of cancer.[1][2] As a key epigenetic modulator, NSD1 has emerged as an attractive target for therapeutic intervention. Small molecule inhibitors of NSD1 are valuable tools for both basic research and drug development. Structural elucidation of the NSD1-inhibitor complex is paramount for understanding the mechanism of inhibition and for guiding structure-based drug design efforts.

This document provides detailed application notes and protocols for the expression, purification, and crystallization of the human NSD1 catalytic domain in complex with a small molecule inhibitor. While the specific inhibitor MI-1544 is mentioned, public domain information regarding its chemical structure, binding affinity, and specific handling procedures is unavailable at the time of this writing. Therefore, the following protocols are presented as a comprehensive guide for forming and crystallizing a complex between the NSD1 catalytic domain and a generic small molecule inhibitor, with the understanding that specific optimization will be required for this compound or any other compound.

Data Presentation

Table 1: Quantitative Data for NSD1 and Representative Inhibitor Interactions
ParameterNSD1 Catalytic Domain (apo)NSD1-BT5 ComplexNSD1-MI-1544 Complex
Protein Construct Human NSD1 (aa 1852-2082)Human NSD1 (aa 1852-2082)Human NSD1 (aa 1852-2082)
Expression System E. coli BL21(DE3)E. coli BL21(DE3)E. coli BL21(DE3)
Purification Tags N-terminal GST tagN-terminal GST tagN-terminal GST tag
Binding Affinity (Kd) N/AData not availableData not publicly available
IC50 N/A1.4 µM (for BT5)Data not publicly available
PDB ID 3OOI6KQQNot available
Reported Crystallization Conditions 0.2 M lithium sulfate, 0.1 M HEPES pH 7.5, 25% PEG 3350Information not detailed in public dataNot available

Note: The data for the NSD1-BT5 complex is included as a reference for a known covalent inhibitor.[3][4][5] All parameters for the this compound complex are currently unavailable in the public domain and will need to be determined empirically.

Signaling Pathway

NSD1 is a critical writer of the epigenetic code, primarily catalyzing the mono- and di-methylation of H3K36.[1][6] This activity has significant downstream consequences on chromatin structure and gene expression. The following diagram illustrates the central role of NSD1 in the epigenetic signaling landscape.

NSD1_Signaling_Pathway NSD1 Signaling Pathway NSD1 NSD1 H3K36 Histone H3 (H3K36) NSD1->H3K36 Catalyzes methylation of H3K36me1_2 H3K36me1/me2 H3K36->H3K36me1_2 Becomes PRC2 PRC2 Complex (EED, SUZ12, EZH2) H3K36me1_2->PRC2 Antagonizes DNMT3A DNMT3A H3K36me1_2->DNMT3A Recruits Transcription_Regulation Transcriptional Regulation H3K36me1_2->Transcription_Regulation Promotes/Represses H3K27me3 H3K27me3 (Repressive Mark) PRC2->H3K27me3 Catalyzes H3K27me3->Transcription_Regulation Represses DNA_methylation DNA Methylation DNMT3A->DNA_methylation Catalyzes DNA_methylation->Transcription_Regulation Modulates Downstream_Effectors Downstream Effectors (e.g., BMP4, HOXA genes) Transcription_Regulation->Downstream_Effectors Affects expression of Upstream_Regulators Upstream Regulators (e.g., Nuclear Receptors) Upstream_Regulators->NSD1 Regulation MI1544 This compound (Inhibitor) MI1544->NSD1 Inhibits

Caption: NSD1-mediated H3K36 methylation and its crosstalk with other epigenetic regulators.

Experimental Protocols

Protocol 1: Expression and Purification of Human NSD1 Catalytic Domain (Residues 1852-2082)

This protocol is adapted from established methods for expressing and purifying the catalytic domain of human NSD1.

1.1. Gene Cloning and Expression Vector

  • The cDNA encoding human NSD1 (residues 1852-2082) is subcloned into a pGEX-6P-1 vector, which provides an N-terminal Glutathione S-transferase (GST) tag for affinity purification.

  • Transform the expression vector into a suitable E. coli strain, such as BL21(DE3).

1.2. Protein Expression

  • Inoculate a 10 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cool the culture to 16°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Continue to grow the culture at 16°C for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

1.3. Cell Lysis and Affinity Purification

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a pre-equilibrated GST-affinity column.

  • Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT).

  • Elute the GST-tagged NSD1 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, 10 mM reduced glutathione).

1.4. Tag Cleavage and Size Exclusion Chromatography

  • Cleave the GST tag by incubating the eluted protein with PreScission Protease overnight at 4°C during dialysis against a buffer of 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and 1 mM DTT.

  • Pass the dialyzed protein solution through the GST-affinity column again to remove the cleaved GST tag and any uncleaved protein.

  • Concentrate the flow-through containing the untagged NSD1 catalytic domain.

  • Perform a final purification step using size-exclusion chromatography (e.g., Superdex 75 column) equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Pool the fractions containing pure NSD1, concentrate to 10-15 mg/mL, and flash-freeze in liquid nitrogen for storage at -80°C.

Protocol 2: Crystallization of the NSD1-MI-1544 Complex

This protocol provides a general framework for co-crystallization and soaking experiments. Specific concentrations and incubation times for this compound must be determined empirically.

2.1. Co-crystallization Method

  • Complex Formation:

    • Thaw the purified NSD1 catalytic domain on ice.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Incubate the NSD1 protein with a 3-5 fold molar excess of this compound on ice for at least 1 hour. The final DMSO concentration should be kept below 5% (v/v) to avoid interference with crystallization.

  • Crystallization Screening:

    • Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method at 20°C.

    • Mix the NSD1-MI-1544 complex solution with an equal volume of reservoir solution.

    • Use commercially available sparse matrix screens to identify initial crystallization hits.

    • A starting point for optimization can be the reported condition for apo-NSD1: 0.2 M lithium sulfate, 0.1 M HEPES pH 7.5, 25% PEG 3350.

  • Optimization:

    • Optimize initial hits by varying the pH, precipitant concentration, and temperature.

    • Micro-seeding can be employed to improve crystal quality.

2.2. Crystal Soaking Method

  • Apo-NSD1 Crystallization:

    • Crystallize the apo-NSD1 catalytic domain using the conditions described above (0.2 M lithium sulfate, 0.1 M HEPES pH 7.5, 25% PEG 3350).

  • Soaking Solution Preparation:

    • Prepare a soaking solution containing the reservoir solution supplemented with this compound at a concentration of 1-10 mM. The final solvent concentration should be minimized.

  • Soaking:

    • Carefully transfer the apo-NSD1 crystals to the soaking solution.

    • Incubate for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined experimentally.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystals to a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

Experimental Workflow Visualization

The following diagram outlines the general workflow for obtaining crystals of the NSD1-inhibitor complex.

Crystallization_Workflow NSD1-Inhibitor Crystallization Workflow cluster_complex_formation Complex Formation cluster_crystallization Crystallization Cloning Cloning of NSD1-CD into pGEX-6P-1 Expression Protein Expression in E. coli BL21(DE3) Cloning->Expression Purification GST-Affinity & Size Exclusion Chromatography Expression->Purification Pure_Protein Pure NSD1-CD Purification->Pure_Protein Incubation Incubate NSD1-CD with this compound Pure_Protein->Incubation Soaking Soaking of Apo Crystals Pure_Protein->Soaking Apo Crystals Co_crystallization Co-crystallization Screening Incubation->Co_crystallization Optimization Optimization of Crystallization Conditions Co_crystallization->Optimization Soaking->Optimization Data_Collection X-ray Diffraction Data Collection Optimization->Data_Collection

Caption: A generalized workflow for the crystallization of an NSD1-inhibitor complex.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers aiming to elucidate the structure of the NSD1 catalytic domain in complex with small molecule inhibitors. While the specific details for this compound remain to be determined, the methodologies outlined here, based on successful crystallization of NSD1 and its complexes, offer a solid foundation for achieving this goal. Successful structure determination will undoubtedly accelerate the development of novel and potent NSD1 inhibitors for the treatment of associated diseases.

References

Detecting Apoptosis Induced by MI-1544: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively detect and quantify apoptosis induced by MI-1544, a potent small-molecule inhibitor of the MDM2-p53 interaction. While the user specified this compound, this document focuses on the well-characterized and structurally related spiro-oxindole MDM2 inhibitor, MI-219, and its analogs (e.g., MI-43, MI-63), which are presumed to have a similar mechanism of action. The methodologies outlined herein are pivotal for characterizing the apoptotic response to this class of compounds in cancer cells harboring wild-type p53.

MI-219 and similar molecules function by disrupting the interaction between MDM2 and the tumor suppressor protein p53.[1] This inhibition leads to the stabilization and activation of p53, which in turn transcriptionally activates genes involved in cell cycle arrest and apoptosis, such as p21 and PUMA.[1] The subsequent activation of the apoptotic cascade results in selective cell death in tumor cells.[1]

This document details three primary methods for assessing MI-219-induced apoptosis:

  • Western Blotting for the detection of key apoptotic protein cleavage.

  • Annexin V and Propidium Iodide (PI) Staining for the quantification of apoptotic and necrotic cells via flow cytometry.

  • Caspase-3/7 Activity Assay for the direct measurement of effector caspase activation.

Signaling Pathway of MI-219-Induced Apoptosis

The diagram below illustrates the signaling cascade initiated by MI-219, leading to apoptosis.

MI219_Apoptosis_Pathway MI219 MI-219 MDM2 MDM2 MI219->MDM2 p53 p53 MDM2->p53 Degrades p21 p21 p53->p21 Activates PUMA PUMA p53->PUMA Activates Bax Bax p53->Bax Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis Bax->Apoptosis

Caption: MI-219 inhibits MDM2, leading to p53 activation and subsequent apoptosis.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating apoptosis induced by MDM2 inhibitors.

Table 1: Induction of Apoptosis (Sub-G1 Content) by MI-43

Cell LineTreatment (Concentration)Duration% Apoptotic Cells (Sub-G1)
HCT-116 (p53+/+)MI-43 (5 µM)4 days~35%
HCT-116 (p53-/-)MI-43 (5 µM)4 days<5%
RKO (p53+/+)MI-43 (5 µM)24 hours~20%

Data are approximated from graphical representations in the cited literature.[2]

Table 2: Caspase-3/7 Activation by Nutlin-3

Cell LineTreatment (Concentration)DurationFold Increase in Caspase-3/7 Activity
NGPNutlin-3 (3.0 µM)24 hours~4-fold
SJSA-1Nutlin-3 (5.0 µM)48 hours~3-fold

Data are approximated from graphical representations in the cited literature.[3]

Table 3: Apoptosis Induction by Nutlin-3 in Combination with Cisplatin

Cell LineTreatmentDuration% Apoptotic Cells
NCI-H2052Nutlin-3 (20µM) + Cisplatin (10µM)72 hours~25%
NCI-H2452Nutlin-3 (20µM)72 hours~15%

Data are approximated from graphical representations in the cited literature.[4]

Experimental Protocols

Western Blotting for Cleaved PARP and Caspase-3

This protocol details the detection of key apoptotic markers, cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved caspase-3, by Western blotting.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment 1. Treat cells with MI-219 Cell_Lysis 2. Lyse cells Cell_Treatment->Cell_Lysis Protein_Quant 3. Quantify protein concentration Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 6. Block membrane Transfer->Blocking Primary_Ab 7. Incubate with primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Add ECL substrate Secondary_Ab->Detection Imaging 10. Image chemiluminescence Detection->Imaging

Caption: Workflow for detecting cleaved PARP and Caspase-3 via Western Blot.

Materials:

  • MI-219 (or other MDM2 inhibitor)

  • Cell culture reagents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-cleaved PARP, Rabbit anti-cleaved Caspase-3

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with desired concentrations of MI-219 for the indicated time. Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate protein samples on a 12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.[5][6]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This protocol allows for the quantification of early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_PI_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Cell_Treatment 1. Treat cells with MI-219 Harvest_Cells 2. Harvest cells Cell_Treatment->Harvest_Cells Wash_Cells 3. Wash with cold PBS Harvest_Cells->Wash_Cells Resuspend 4. Resuspend in Annexin V Binding Buffer Wash_Cells->Resuspend Add_AnnexinV 5. Add FITC-Annexin V Resuspend->Add_AnnexinV Incubate_1 6. Incubate in the dark Add_AnnexinV->Incubate_1 Add_PI 7. Add Propidium Iodide Incubate_1->Add_PI Flow_Cytometry 8. Analyze by flow cytometry Add_PI->Flow_Cytometry

Caption: Workflow for Annexin V and Propidium Iodide staining.

Materials:

  • MI-219 (or other MDM2 inhibitor)

  • Cell culture reagents

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with MI-219 as described in the Western Blotting protocol.

  • Cell Harvesting:

    • Collect both floating and adherent cells.

    • Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.[7][8]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7][8]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

    • Analyze the samples immediately by flow cytometry.

    • Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Caspase-3/7 Activity Assay

This protocol measures the activity of effector caspases 3 and 7, which are key executioners of apoptosis.

Caspase_Glo_Workflow cluster_0 Assay Setup cluster_1 Measurement Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat with MI-219 Seed_Cells->Treat_Cells Add_Reagent 3. Add Caspase-Glo® 3/7 Reagent Treat_Cells->Add_Reagent Incubate 4. Incubate at room temperature Add_Reagent->Incubate Read_Luminescence 5. Measure luminescence Incubate->Read_Luminescence

Caption: Workflow for the Caspase-Glo® 3/7 Assay.

Materials:

  • MI-219 (or other MDM2 inhibitor)

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate.

    • Treat cells with a range of MI-219 concentrations for the desired time. Include appropriate controls.

  • Assay Protocol:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11][12]

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.[11]

  • Measurement:

    • Measure the luminescence of each sample using a luminometer.[12]

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

These detailed protocols and supporting information will enable researchers to robustly assess the apoptotic effects of MI-219 and related MDM2 inhibitors, contributing to a deeper understanding of their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming MI-1544 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the Menin-MLL inhibitor MI-1544, achieving and maintaining its solubility throughout an experiment is critical for obtaining reliable and reproducible results. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a small molecule inhibitor that targets the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins. This interaction is crucial for the proliferation of certain types of leukemia cells. Like many small molecule inhibitors, this compound can be hydrophobic, leading to challenges in dissolving it in aqueous solutions used for cell culture and other biological assays. Poor solubility can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.

Q2: What are the initial signs of this compound precipitation in my experiment?

Initial indicators of precipitation include the appearance of a cloudy or hazy solution, visible particulate matter, or a crystalline deposit at the bottom of your culture vessel or tube. This can occur when preparing stock solutions, diluting them into aqueous media, or during incubation.

Q3: Can temperature changes affect the solubility of this compound?

Yes, temperature fluctuations can significantly impact the solubility of this compound. Preparing or storing solutions at low temperatures can decrease solubility and promote precipitation. Conversely, while gentle warming can aid in initial dissolution, subsequent cooling to physiological temperatures (e.g., 37°C in an incubator) can sometimes cause the compound to fall out of solution if the concentration exceeds its solubility limit at that temperature.

Q4: How does the final concentration of this compound in my assay affect its solubility?

Exceeding the solubility limit of this compound in your final experimental medium is a primary cause of precipitation. It is crucial to determine the optimal working concentration that is both effective for your assay and remains below the solubility threshold in the specific medium being used.

Troubleshooting Guide

Issue: Precipitate forms when preparing the this compound stock solution.

Possible Cause:

  • The chosen solvent is inappropriate or of insufficient purity.

  • The concentration of this compound is too high for the selected solvent.

  • The dissolution technique is inadequate.

Solution:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. Ensure you are using a high-purity, anhydrous grade of DMSO.

  • Concentration Adjustment: If precipitation occurs even in DMSO, you may be exceeding its solubility limit. Try preparing a less concentrated stock solution.

  • Dissolution Technique: To aid dissolution, gently warm the solution in a water bath (not exceeding 37°C) and vortex or sonicate briefly. Ensure the compound is fully dissolved before making further dilutions.

Issue: Precipitate forms when diluting the this compound stock solution into aqueous media (e.g., cell culture medium).

Possible Cause:

  • "Salting out" effect due to the high salt concentration in the aqueous medium.

  • The final concentration of this compound in the medium exceeds its aqueous solubility.

  • The percentage of the organic solvent (e.g., DMSO) in the final solution is too high, causing cellular toxicity, or too low to maintain solubility.

Solution:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This gradual decrease in solvent concentration can help maintain solubility.

  • Pre-warm Media: Always add the this compound stock solution to pre-warmed (37°C) media to minimize temperature shock.

  • Rapid Mixing: Add the stock solution dropwise to the vigorously vortexing or swirling medium to ensure rapid and even dispersion.

  • Optimize Final Solvent Concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture experiments to minimize toxicity while aiding compound solubility. You may need to empirically determine the optimal balance for your specific cell line and assay.

  • Consider Formulation Strategies: For in vivo studies or challenging in vitro systems, formulation strategies such as the use of solubilizing agents (e.g., Tween® 80, PEG400) may be necessary. However, these should be carefully tested for their effects on the experimental system.

Data Presentation: this compound Solubility

SolventQualitative SolubilityRecommended Starting Concentration for Stock SolutionNotes
DMSO High10-50 mMThe most common solvent for creating high-concentration stock solutions. Use anhydrous, high-purity grade.
Ethanol Moderate to Low1-10 mMMay be an alternative to DMSO for some applications, but lower solubility is expected.
Water Very Low< 1 µMThis compound is poorly soluble in aqueous solutions. Direct dissolution in water is not recommended.
Cell Culture Media Very LowDependent on media composition and final DMSO concentrationEmpirical testing is required to determine the maximum soluble concentration without precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Methodology:

  • Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound should be obtained from the supplier).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.

Protocol 2: Dosing Cells in Culture with this compound

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Cells plated in a multi-well plate

  • Sterile pipette tips

Methodology:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture wells. Remember to account for the final volume in the well.

  • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to reach an intermediate concentration that can be easily added to the cells. For example, to achieve a final concentration of 10 µM in 1 mL, you could add 1 µL of the 10 mM stock to 999 µL of media.

  • Gently swirl the plate containing the cells and add the diluted this compound solution dropwise.

  • Return the plate to the incubator and observe for any signs of precipitation over the course of the experiment.

  • Always include a vehicle control (e.g., cells treated with the same final concentration of DMSO without the compound) in your experimental design.

Visualizations

Signaling Pathway of Menin-MLL Inhibition by this compound

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_complex Oncogenic Complex cluster_downstream Downstream Effects MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin DNA DNA (Target Gene Promoters) MLL_Fusion->DNA Binds to Menin->DNA Binds to HOXA9_MEIS1 Upregulation of HOXA9 & MEIS1 DNA->HOXA9_MEIS1 Leads to MI1544 This compound MI1544->Menin Inhibits Interaction Leukemia_Proliferation Leukemia Cell Proliferation HOXA9_MEIS1->Leukemia_Proliferation

Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Solubility Troubleshooting

experimental_workflow start Start: this compound Experiment prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock check_stock Precipitation in Stock? prep_stock->check_stock troubleshoot_stock Troubleshoot Stock: - Gentle Warming (37°C) - Sonication - Lower Concentration check_stock->troubleshoot_stock Yes dilute_media Dilute Stock into Aqueous Medium check_stock->dilute_media No troubleshoot_stock->prep_stock check_media Precipitation in Media? dilute_media->check_media troubleshoot_media Troubleshoot Dilution: - Serial Dilutions - Pre-warm Media - Rapid Mixing check_media->troubleshoot_media Yes proceed Proceed with Experiment check_media->proceed No troubleshoot_media->dilute_media

Caption: A logical workflow for troubleshooting this compound solubility issues during experiments.

Technical Support Center: Optimizing MI-1544 Concentration for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Gonadotropin-Releasing Hormone (GnRH) antagonist, MI-1544, in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent Gonadotropin-Releasing Hormone (GnRH) antagonist. It functions by competitively blocking the GnRH receptor, thereby inhibiting the downstream signaling pathways that lead to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. In the context of cancer research, this compound has been shown to have a direct anti-tumor effect on breast cancer cells.

Q2: What is a typical starting concentration for this compound in in-vitro assays?

Based on published data, a concentration of 30 µM this compound has been shown to induce a 33%–35% decrease in the number of MCF-7 and MDA-MB-231 human breast cancer cells. This serves as a good starting point for your experiments. However, the optimal concentration will be cell-line dependent and should be determined empirically through a dose-response experiment.

Q3: Which cell lines have been used in studies with this compound?

This compound has been shown to be effective in both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.

Q4: How should I prepare a stock solution of this compound?

This compound is a peptide-based compound and is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous, sterile DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store stock solutions at -20°C or -80°C.

Q5: What is the maximum concentration of DMSO that can be used in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with 0.1% or lower being preferable . Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound upon dilution in culture media. The compound has low aqueous solubility.- Perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of media, mix gently, and then add this to the final volume of culture media. - Ensure rapid and thorough mixing when adding the DMSO stock to the media to prevent localized high concentrations and precipitation. - If precipitation persists, consider using a lower final concentration of this compound or a slightly higher, yet non-toxic, concentration of DMSO (up to 0.5%, validated for your cell line).
No observable effect on cell viability or proliferation. - Sub-optimal concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. - Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. - Low GnRH receptor expression: The cell line you are using may not express the GnRH receptor at a high enough level.- Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration. - Prepare a fresh stock solution of this compound from a new vial. - Confirm the expression of the GnRH receptor in your cell line using techniques such as qPCR or western blotting.
High background in cell viability assays (e.g., MTT). - Contamination: Bacterial or yeast contamination in the cell culture. - MTT reagent issues: The MTT reagent itself may be contaminated or degraded.- Regularly check cell cultures for contamination under a microscope. Use sterile techniques. - Prepare fresh MTT reagent and filter-sterilize it before use.
Inconsistent results between experiments. - Variability in cell seeding: Inconsistent cell numbers at the start of the experiment. - Edge effects in multi-well plates: Evaporation from the outer wells of the plate can lead to increased compound concentration and affect cell growth. - Variability in incubation time: Inconsistent exposure time to this compound.- Ensure accurate and consistent cell counting and seeding in each well. - To minimize edge effects, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. - Standardize the incubation time with this compound across all experiments.

Experimental Protocols

Cell Proliferation Assay using MTT

This protocol is adapted for assessing the effect of this compound on the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231.

Materials:

  • MCF-7 or MDA-MB-231 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Anhydrous, sterile DMSO

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM, including the 30 µM starting concentration). Remember to keep the final DMSO concentration below 0.1%.

    • Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Visualizations

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MI1544 This compound GnRHR GnRH Receptor MI1544->GnRHR Binds & Blocks GnRH GnRH GnRH->GnRHR Binds & Activates Gq Gq protein GnRHR->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC MAPK MAPK Pathway PKC->MAPK LH_FSH_synthesis LH & FSH Synthesis & Secretion MAPK->LH_FSH_synthesis Proliferation Cell Proliferation MAPK->Proliferation Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_MI1544 Prepare this compound Dilutions incubate_24h->prepare_MI1544 treat_cells Treat Cells with this compound incubate_24h->treat_cells prepare_MI1544->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization Add Solubilization Solution incubate_4h->add_solubilization incubate_overnight Incubate Overnight add_solubilization->incubate_overnight read_absorbance Read Absorbance at 570nm incubate_overnight->read_absorbance analyze_data Analyze Data (Calculate % Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

challenges in synthesizing MI-1544 and potential solutions

Author: BenchChem Technical Support Team. Date: November 2025

Faced with challenges in identifying the compound "MI-1544" in publicly available scientific literature and chemical databases, this support center provides a generalized framework for troubleshooting chemical syntheses. Researchers, scientists, and drug development professionals can adapt this guidance to their specific experimental contexts.

Should "this compound" be an internal designation, providing its chemical structure, IUPAC name, or any relevant publications will enable the generation of a detailed and specific troubleshooting guide. The following sections are based on common challenges encountered in multi-step organic synthesis and offer a structured approach to problem-solving.

Frequently Asked Questions (FAQs)

QuestionAnswer
My reaction is not proceeding to completion. What are the initial checks? First, verify the purity and integrity of your starting materials and reagents using techniques like NMR, mass spectrometry, or chromatography. Confirm the accuracy of your stoichiometry and reagent charges. Ensure that the reaction is being conducted at the specified temperature and that stirring is adequate. Finally, check for the presence of any potential inhibitors in your reaction setup.
I am observing the formation of multiple unexpected byproducts. How can I improve selectivity? Re-evaluate the reaction conditions. Temperature, pressure, and catalyst choice can significantly influence selectivity. Consider using a more selective catalyst or protecting groups to block reactive sites on your starting materials. A change in solvent can also alter the reaction pathway and favor the desired product.
The yield of my desired product is consistently low. What strategies can I employ to improve it? Beyond checking reagent purity and stoichiometry, consider optimizing the reaction time; the product might be degrading over extended periods. Investigate the work-up procedure, as product loss can occur during extraction, precipitation, or purification. A systematic Design of Experiments (DoE) approach can help in efficiently optimizing multiple reaction parameters to enhance yield.
My purified product shows residual solvent or reagent contamination. How can I improve purity? The choice of purification method is critical. If column chromatography is used, optimizing the solvent system and stationary phase is key. Recrystallization from a suitable solvent system can be highly effective for crystalline solids. For non-volatile impurities, techniques like distillation or sublimation might be applicable. In some cases, a chemical wash during the work-up can remove specific impurities.

Troubleshooting Guides

Low Reaction Yield
Potential CauseSuggested Solution
Impure Starting Materials or Reagents - Analyze the purity of all reactants and reagents using appropriate analytical methods (e.g., NMR, GC-MS, LC-MS).- Purify starting materials if necessary.
Incorrect Stoichiometry - Double-check all calculations for molar equivalents.- Ensure accurate weighing and dispensing of all chemicals.
Suboptimal Reaction Temperature - Calibrate your heating/cooling apparatus.- Perform small-scale experiments at a range of temperatures to find the optimum.
Product Degradation - Monitor the reaction progress over time to identify if the product concentration peaks and then declines.- Consider a shorter reaction time or a lower temperature.
Inefficient Work-up or Purification - Analyze samples from each step of the work-up and purification process to identify where product loss is occurring.- Optimize extraction solvents and pH, or the purification method itself.
Incomplete Reaction
Potential CauseSuggested Solution
Insufficient Reaction Time - Extend the reaction time and monitor for further conversion of the starting material.
Catalyst Deactivation - Ensure the catalyst is handled under the recommended atmosphere (e.g., inert gas).- Consider adding a fresh portion of the catalyst.
Poor Solubility of Reactants - Choose a solvent in which all reactants are fully soluble at the reaction temperature.- Increase the reaction temperature or use a co-solvent to improve solubility.
Reversible Reaction - If the reaction is at equilibrium, consider methods to shift the equilibrium towards the product (e.g., removal of a byproduct).

Experimental Workflow and Signaling Pathways

To provide detailed experimental protocols and signaling pathways, the identity of this compound is essential. For instance, if this compound were a kinase inhibitor, a diagram of the targeted signaling pathway could be generated. Similarly, a logical workflow for its synthesis could be visualized.

Below are generalized examples of diagrams that can be created once the necessary information about this compound is provided.

G Generalized Multi-Step Synthesis Workflow A Starting Material A C Intermediate 1 A->C Step 1: Reagent X, Solvent Y B Starting Material B B->C D Intermediate 2 C->D Step 2: Catalyst Z, Temp T1 E Crude Product D->E Step 3: Reagent W, Temp T2 F Purified this compound E->F Purification (e.g., Chromatography)

Caption: A generalized workflow for a multi-step chemical synthesis.

G Hypothetical Signaling Pathway Inhibition cluster_cell Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression MI1544 This compound MI1544->Kinase2

Caption: A hypothetical signaling pathway showing inhibition by this compound.

refining MI-1544 treatment protocols for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing MI-1544 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is a small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. For in vivo studies, it is recommended to dissolve this compound in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. The solution should be prepared fresh for each administration. For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture.

Q2: What is the typical dose range for this compound in rodent models of cancer?

A2: The optimal dose of this compound can vary depending on the tumor model, animal strain, and desired therapeutic effect. However, a general starting point for dose-finding studies in mice is between 25 mg/kg and 100 mg/kg, administered daily via oral gavage. It is crucial to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.

Q3: What are the expected pharmacodynamic markers to assess this compound activity in vivo?

A3: To confirm target engagement and pathway inhibition, it is recommended to assess the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway in tumor tissue. Western blotting or immunohistochemistry for phosphorylated Akt (p-Akt) at Ser473 and phosphorylated S6 ribosomal protein (p-S6) at Ser235/236 are reliable pharmacodynamic markers. A significant reduction in the levels of p-Akt and p-S6 in this compound-treated tumors compared to vehicle-treated controls indicates effective target inhibition.

Q4: Can this compound be combined with other anti-cancer agents?

A4: Yes, preclinical studies have shown potential synergistic effects when this compound is combined with other therapies, such as cytotoxic chemotherapy or targeted agents inhibiting parallel survival pathways. However, combination therapies should be carefully designed, considering potential overlapping toxicities. It is essential to conduct preliminary in vitro and in vivo studies to determine the optimal dosing and scheduling for any combination regimen.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of this compound in the recommended vehicle. - Incorrect preparation of the vehicle.- Low quality or degraded this compound compound.- Ensure the components of the vehicle are of high quality and mixed in the correct proportions.- Gently warm the vehicle to 37°C before adding this compound.- Use a fresh batch of this compound and verify its purity.
High toxicity or significant weight loss in treated animals. - Dose is too high for the specific animal strain or model.- Off-target effects of this compound.- Improper drug administration (e.g., esophageal laceration during oral gavage).- Reduce the dose of this compound or switch to a less frequent dosing schedule (e.g., every other day).- Monitor animals daily for clinical signs of toxicity.- Ensure personnel are properly trained in animal handling and dosing techniques.
Lack of tumor growth inhibition despite evidence of target engagement. - Tumor model is not dependent on the PI3K/Akt/mTOR pathway.- Development of acquired resistance.- Insufficient drug exposure at the tumor site.- Confirm the activation of the PI3K pathway in your tumor model before initiating the study.- Consider combination therapies to overcome resistance.- Perform pharmacokinetic analysis to assess drug concentration in plasma and tumor tissue.
Inconsistent tumor growth inhibition between animals in the same treatment group. - Variability in drug administration.- Heterogeneity of the tumor model.- Differences in animal health status.- Ensure accurate and consistent dosing for all animals.- Increase the number of animals per group to improve statistical power.- Exclude animals with pre-existing health conditions from the study.

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Mouse Model
  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., PC-3 prostate cancer cells) in appropriate media.

    • Harvest cells and resuspend in a 1:1 mixture of media and Matrigel.

    • Subcutaneously inject 1 x 10^6 cells into the flank of 6-8 week old male athymic nude mice.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

    • When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare the this compound solution and vehicle control as described in the FAQs.

    • Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.

  • Data Collection and Analysis:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors.

    • A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis and another portion fixed in formalin for immunohistochemistry.

Signaling Pathway and Experimental Workflow

MI1544_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K S6 S6 S6K->S6 CellGrowth Cell Growth & Proliferation S6->CellGrowth MI1544 This compound MI1544->PI3K inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Start Start: Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring Start->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Treatment with This compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint End of Study: Tumor Excision Monitoring->Endpoint Pre-defined endpoint Analysis Pharmacodynamic & Histological Analysis Endpoint->Analysis

addressing MI-1544 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MI-1544, a Gonadotropin-Releasing Hormone (GnRH) antagonist, in long-term experiments. While specific instability issues for this compound are not widely reported in publicly available literature, this guide addresses common challenges encountered with small molecule inhibitors in extended cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent Gonadotropin-Releasing Hormone (GnRH) antagonist.[1] Its mechanism of action involves blocking the GnRH receptor in the pituitary gland. This inhibition prevents the release of Luteinizing Hormone (LH), which subsequently impacts gonadal function.[1] It has been investigated for its potential antifertility and antitumour effects.[1][2]

Q2: What are the common reasons for a small molecule inhibitor like this compound to lose efficacy in a long-term experiment?

A2: Several factors can contribute to the apparent instability or loss of efficacy of a small molecule inhibitor in long-term cell culture experiments. These can include chemical degradation of the compound in the culture medium, metabolic breakdown by the cells, poor cell permeability, or nonspecific binding to serum proteins or plasticware.[3][4]

Q3: How should this compound be stored to ensure its stability?

A3: For powdered this compound, storage at -20°C for up to three years is recommended.[2] Once dissolved in a solvent, it should be stored at -80°C for up to one year.[2] Always refer to the Certificate of Analysis for specific storage recommendations.[1]

Troubleshooting Guide for Long-Term Experiments

Issue: Diminished or inconsistent inhibitory effect of this compound over time.

Q: I am observing a decreasing effect of this compound in my cell-based assay that runs for several days. What could be the cause and how can I troubleshoot this?

A: This is a common challenge in long-term experiments. The issue can likely be attributed to compound degradation, cellular metabolism, or experimental setup. Below is a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Step 1: Assess Compound Stability cluster_2 Step 2: Evaluate Cellular Metabolism cluster_3 Step 3: Optimize Dosing Strategy cluster_4 Resolution start Decreasing this compound Efficacy stability_check Is the compound stable in media? start->stability_check hplc_ms Analyze media + this compound over time via HPLC-MS stability_check->hplc_ms How to check metabolism_check Are cells metabolizing this compound? stability_check->metabolism_check If stable dosing_strategy Is the dosing frequent enough? stability_check->dosing_strategy If unstable cell_lysate_analysis Analyze cell lysates and supernatant for metabolites metabolism_check->cell_lysate_analysis How to check metabolism_check->dosing_strategy If metabolism is high end Consistent this compound Activity metabolism_check->end If metabolism is low media_change Increase frequency of media changes with fresh this compound dosing_strategy->media_change Solution dosing_strategy->end

Caption: Troubleshooting workflow for addressing this compound instability.

Quantitative Data Summary

The following table illustrates a hypothetical scenario of decreasing this compound efficacy in a long-term cell proliferation assay, which could indicate an instability issue.

Timepoint (Hours)This compound Concentration (nM)Cell Proliferation Inhibition (%)
241085
481070
721055
961040

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol describes a method to determine the chemical stability of this compound in your specific cell culture medium over the course of a long-term experiment.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Prepare working solutions: Dilute the this compound stock solution in your complete cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).

  • Incubation: Aliquot the this compound containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 24, 48, 72, 96 hours). Incubate the tubes under the same conditions as your cell culture experiments (37°C, 5% CO2).

  • Sample Collection: At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.

  • HPLC Analysis: Once all samples are collected, analyze the concentration of intact this compound in each sample using a validated HPLC method.

  • Data Analysis: Compare the concentration of this compound at each time point to the 0-hour time point to determine the rate of degradation.

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of a GnRH antagonist like this compound.

G GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds to MI1544 This compound MI1544->GnRHR Blocks Pituitary Pituitary Gland GnRHR->Pituitary Activates LH LH Release Pituitary->LH Stimulates Gonads Gonads LH->Gonads Acts on Hormone_Production Hormone Production Gonads->Hormone_Production Regulates

Caption: Simplified GnRH antagonist signaling pathway.

References

Technical Support Center: Optimizing Selectivity of NSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with NSD1 inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the selectivity of your compounds, such as MI-1544, for NSD1 over the closely related histone methyltransferases NSD2 and NSD3.

Frequently Asked Questions (FAQs)

Q1: My NSD1 inhibitor, this compound, is showing significant off-target activity against NSD2 and NSD3. What are the first troubleshooting steps?

A1: Cross-reactivity among the NSD family members is a common challenge due to the high degree of homology in their catalytic SET domains.[1][2] To begin troubleshooting, we recommend the following:

  • Confirm On-Target Engagement in Cells: Utilize a Cellular Thermal Shift Assay (CETSA) to verify that your compound engages with NSD1 in a cellular context. Lack of stabilization of NSD2 and NSD3 in CETSA would be a good indicator of cellular selectivity.[3]

  • Determine IC50 Values: Perform in vitro histone methyltransferase (HMT) assays with purified NSD1, NSD2, and NSD3 enzymes to determine the half-maximal inhibitory concentration (IC50) for each. This quantitative data will establish the baseline selectivity profile of your compound.

  • Optimize Inhibitor Concentration: Use the lowest effective concentration of your inhibitor in cellular assays that still provides the desired on-target effect on H3K36 methylation, while minimizing off-target effects.

Q2: What experimental approaches can I use to quantitatively assess the selectivity of this compound?

A2: A multi-pronged approach is best for a comprehensive selectivity assessment:

  • Biochemical HMT Assays: Employ radiometric or luminescence-based assays to measure the enzymatic activity of NSD1, NSD2, and NSD3 in the presence of varying concentrations of this compound. This will allow for direct comparison of IC50 values.

  • Cellular Target Engagement Assays: As mentioned, CETSA is a powerful tool to confirm target binding in a more physiological setting.[3]

  • Global Histone Modification Profiling: Use mass spectrometry or Western blotting to analyze global changes in histone methylation marks (H3K36me1/me2/me3) in cells treated with your inhibitor. A selective inhibitor should primarily reduce H3K36me2 levels, which are deposited by NSD1.[3]

Q3: Are there known structural differences between the SET domains of NSD1, NSD2, and NSD3 that can be exploited to improve selectivity?

A3: Yes, while the SET domains are highly conserved, subtle differences exist that can be leveraged for inhibitor design. For instance, the development of the covalent inhibitor BT5, which targets a cysteine (C2062) in an autoinhibitory loop of NSD1, has shown selectivity for NSD1 within the NSD family.[3] Although this cysteine is conserved across the NSD family, the conformation of the autoinhibitory loop and the accessibility of this residue may differ, providing a basis for selective targeting.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High IC50 for NSD1 Poor compound potency.Consider chemical modifications to improve binding affinity to the NSD1 SET domain.
Inaccurate protein concentration or inactive enzyme.Verify the concentration and activity of your purified NSD enzymes.
Similar IC50 values for NSD1, NSD2, and NSD3 Inhibitor targets a highly conserved region of the SET domain.Explore modifications to your compound that could exploit subtle conformational or residue differences between the NSD family members. Consider if your inhibitor is covalent and if the targeted residue's accessibility differs.
Assay conditions are not optimized for selectivity.Vary assay parameters such as incubation time and substrate concentration to potentially reveal selectivity differences.
No reduction in H3K36me2 in cellular assays Poor cell permeability of the inhibitor.Modify the chemical properties of your compound to improve cell membrane penetration.
Compound is rapidly metabolized.Investigate the metabolic stability of your inhibitor and consider modifications to block metabolic hotspots.
Ineffective concentration range tested.Perform a dose-response experiment over a wider concentration range.
Toxicity observed in cell-based assays Off-target effects unrelated to NSD inhibition.Profile your compound against a broader panel of kinases and methyltransferases to identify potential off-target liabilities.

Experimental Protocols

Protocol 1: Radiometric Histone Methyltransferase (HMT) Assay

This protocol is adapted for determining the IC50 of an inhibitor against NSD family enzymes.

Materials:

  • Purified recombinant NSD1, NSD2, or NSD3 SET domain.

  • Calf thymus histones or recombinant histone H3.

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).

  • Assay Buffer: 50 mM Tris-HCl pH 8.5, 0.005% bovine serum albumin (BSA), 0.02% Triton-X 100, 0.5 mM TCEP.

  • This compound or other test inhibitors.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of your inhibitor (e.g., this compound) in DMSO.

  • In a 96-well plate, add 2 µL of the inhibitor dilution.

  • Add 200 nM of the respective NSD enzyme to each well.

  • For reversible inhibitors, incubate the enzyme and inhibitor for 1 hour at room temperature. For irreversible inhibitors, incubate for the desired time at 32°C (for NSD1 and NSD2) or room temperature (for NSD3).[4]

  • Initiate the methyltransferase reaction by adding the histone substrate and ³H-SAM.

  • Incubate the reaction at the optimal temperature for the enzyme for a set period (e.g., 1 hour).

  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Transfer the reaction mixture to a filter paper, wash, and dry.

  • Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Plot the data as a percentage of the control (DMSO) activity versus the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Logic

cluster_0 Biochemical Assessment cluster_1 Cellular Assessment This compound This compound NSD1 NSD1 This compound->NSD1 Inhibit NSD2 NSD2 This compound->NSD2 Inhibit (Off-target) NSD3 NSD3 This compound->NSD3 Inhibit (Off-target) Cellular Uptake Cellular Uptake This compound->Cellular Uptake H3K36me2 H3K36me2 NSD1->H3K36me2 Catalyzes Target Engagement (CETSA) Target Engagement (CETSA) Cellular Uptake->Target Engagement (CETSA) ↓ H3K36me2 Levels ↓ H3K36me2 Levels Target Engagement (CETSA)->↓ H3K36me2 Levels Phenotypic Effect Phenotypic Effect ↓ H3K36me2 Levels->Phenotypic Effect

Caption: Workflow for assessing this compound selectivity.

Troubleshooting Flowchart

start Start: Poor Selectivity of this compound ic50 Determine IC50 for NSD1, NSD2, NSD3 start->ic50 cetsa Perform Cellular Thermal Shift Assay (CETSA) ic50->cetsa decision_selectivity Is cellular selectivity observed? cetsa->decision_selectivity optimize_conc Optimize inhibitor concentration decision_selectivity->optimize_conc Yes chem_mod Chemical modification to improve selectivity decision_selectivity->chem_mod No end_selective Achieved Selective Inhibition optimize_conc->end_selective end_nonselective Further optimization needed chem_mod->end_nonselective

References

troubleshooting unexpected results in MI-1544 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MI-1544 and related Menin-MLL inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. In leukemias with MLL gene rearrangements, the fusion proteins formed are dependent on their interaction with Menin to drive the expression of key target genes like HOXA9 and MEIS1, which are critical for leukemogenesis.[1][2] this compound and similar compounds bind to Menin, disrupting its interaction with the MLL fusion protein. This leads to the downregulation of MLL target genes, inducing differentiation and apoptosis in leukemia cells.[3][4]

Q2: My cells are not responding to the Menin-MLL inhibitor. What are the possible reasons?

There are several potential reasons for a lack of response:

  • Cell Line Authenticity and Passage Number: Ensure your cell line has the correct MLL rearrangement and is within a low passage number. Genetic drift in cultured cells can alter their dependency on the Menin-MLL interaction.

  • Compound Integrity: Verify the concentration and integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.

  • Treatment Duration: The effects of Menin-MLL inhibitors on cell proliferation are often time-dependent, with significant growth inhibition observed after 7-10 days of continuous treatment.[5][6]

  • Resistance Mechanisms: Both intrinsic and acquired resistance can occur. This may involve mutations in the MEN1 gene that prevent inhibitor binding or the activation of alternative signaling pathways.[7][8][9]

Q3: I am observing high background or inconsistent results in my cell viability assay. How can I troubleshoot this?

Inconsistent results in cell viability assays (e.g., MTT, MTS) can arise from several factors:

  • Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can lead to variability.

  • Reagent Preparation and Incubation: Prepare fresh reagents and optimize incubation times. For MTT assays, ensure complete solubilization of formazan crystals.

  • Compound Solubility: Poor solubility of the inhibitor can lead to inconsistent concentrations in the culture media. See the troubleshooting guide below for more details.

  • Edge Effects: To minimize edge effects in multi-well plates, avoid using the outer wells or fill them with sterile media.

Q4: What are the known off-target effects of Menin-MLL inhibitors?

While compounds like MI-503 and MI-3454 are designed to be highly selective, off-target effects are always a possibility. Some Menin-MLL inhibitors have been assessed for cytochrome P450 inhibition, and newer generations like MI-3454 show minimal off-target activity in this regard.[10] It is always recommended to include appropriate negative controls, such as cell lines without MLL translocations, to assess off-target cytotoxicity.[11]

Troubleshooting Guides

Problem 1: Low Potency or Efficacy in Cell-Based Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Cell Line Verify the MLL rearrangement status of your cell line via cytogenetics or sequencing.
Compound Degradation Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Aliquot and store at -80°C to avoid freeze-thaw cycles.[5]
Suboptimal Assay Duration Extend the treatment duration. Menin-MLL inhibitors often require 7-10 days to show a significant effect on cell proliferation.[5][6]
Inadequate Drug Concentration Perform a dose-response curve over a wide range of concentrations to determine the optimal GI50.
Compound Solubility Issues Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) and does not affect cell viability. If solubility is an issue, consider using a different formulation or delivery vehicle.
Problem 2: Inconsistent Results in Target Engagement Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Cell Lysis Optimize your lysis buffer and protocol to ensure complete release of nuclear proteins like Menin and MLL.
Antibody Issues (Co-IP/ChIP) Validate the specificity and efficiency of your antibodies for immunoprecipitation and Western blotting.
Insufficient Cross-linking (ChIP) Optimize the duration and concentration of the cross-linking agent (e.g., formaldehyde).
Variable Protein Input Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading across all samples.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a density of 1 x 10^5 cells/mL in 90 µL of culture medium.[12]

  • Compound Treatment: Add 10 µL of your Menin-MLL inhibitor at various concentrations (in 10x the final concentration) to the wells. Include a vehicle control (e.g., 0.25% DMSO).[12]

  • Incubation: Incubate the plate for 72 hours to 7 days at 37°C in a 5% CO2 incubator.[13][14]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
  • Cell Treatment: Treat cells with the Menin-MLL inhibitor or vehicle control for the desired time.

  • Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either Menin or the MLL fusion protein (e.g., anti-FLAG if the protein is tagged) overnight at 4°C.

  • Bead Incubation: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the protein complexes from the beads and analyze by SDS-PAGE and Western blotting using antibodies against both Menin and the MLL fusion protein.[4]

Visualizations

Menin_MLL_Signaling_Pathway Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_fusion->DNA Binds to Transcription Leukemogenic Gene Expression DNA->Transcription Leads to Differentiation Differentiation Apoptosis Apoptosis Reduced_Proliferation Reduced Proliferation MI1544 This compound (Menin-MLL Inhibitor) Block->Menin Inhibits Interaction

Caption: Menin-MLL Signaling Pathway and Inhibition by this compound.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Leukemia Cells (96-well plate) start->seed_cells add_inhibitor Add this compound/ Vehicle Control seed_cells->add_inhibitor incubate Incubate (e.g., 7 days) add_inhibitor->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate GI50) read_absorbance->analyze end End analyze->end

Caption: Workflow for a Cell Viability (MTT) Assay.

Troubleshooting_Logic_Tree start Unexpected Result: No Cell Response check_compound Check Compound Integrity & Concentration start->check_compound Is compound ok? check_cells Verify Cell Line (MLL status, passage) check_compound->check_cells Yes remake_solution Remake Stock Solution check_compound->remake_solution No check_protocol Review Assay Protocol (Duration, Density) check_cells->check_protocol Yes new_cells Obtain New Cell Stock check_cells->new_cells No investigate_resistance Investigate Resistance (MEN1 sequencing) check_protocol->investigate_resistance Yes optimize_assay Optimize Assay Parameters check_protocol->optimize_assay No end Consider Alternative Inhibitors or Combinations investigate_resistance->end Resistance Confirmed

Caption: Troubleshooting Logic for Lack of Cell Response.

References

Technical Support Center: MI-Series MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "MI-1544" is not well-documented in publicly available scientific literature as an MDM2 inhibitor or for its use in cancer research. The information provided herein pertains to the well-characterized "MI-series" of potent, small-molecule inhibitors of the MDM2-p53 interaction, such as MI-219 and MI-888, which are likely relevant to your research.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with MI-series MDM2 inhibitors in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for MI-series MDM2 inhibitors?

MI-series compounds are potent and selective small-molecule inhibitors that disrupt the interaction between MDM2 and p53.[1][2] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[3] By blocking this interaction, MI-series inhibitors stabilize and activate p53, leading to the transcription of p53 target genes that induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[3]

Q2: My cancer cell line is not responding to the MI-series inhibitor. What are the possible reasons?

Several factors could contribute to a lack of response:

  • p53 Status: The activity of MI-series MDM2 inhibitors is dependent on the presence of wild-type p53.[1] Cell lines with mutated or deleted TP53 will not respond to these inhibitors.

  • MDM2 and MDMX Expression Levels: While high MDM2 levels can indicate sensitivity, overexpression of its homolog MDMX can confer resistance as most MI-series compounds do not inhibit the p53-MDMX interaction.[4]

  • Drug Efflux: Cancer cells can develop resistance by upregulating ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell.

  • Alterations in Downstream Signaling: Mutations or alterations in genes downstream of p53 in the apoptotic pathway (e.g., Bax, Puma) can prevent the execution of cell death despite p53 activation.

Q3: How can I confirm that the MI-series inhibitor is activating the p53 pathway in my cells?

You can assess p53 pathway activation through several methods:

  • Western Blotting: Look for an increase in the protein levels of p53 and its transcriptional targets, such as MDM2 and p21.[5]

  • qRT-PCR: Measure the mRNA levels of p53 target genes like CDKN1A (p21), MDM2, and pro-apoptotic genes like PUMA and NOXA.

  • Cell Cycle Analysis: Use flow cytometry to detect cell cycle arrest, typically at the G1 and G2/M phases.

  • Apoptosis Assays: Measure apoptosis through techniques like Annexin V/PI staining, caspase activity assays, or PARP cleavage analysis.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays.
Possible Cause Troubleshooting Step
Compound Instability Prepare fresh stock solutions of the MI-series inhibitor regularly and store them under the recommended conditions.
Cell Seeding Density Optimize cell seeding density to ensure logarithmic growth during the experiment. Over-confluent or sparse cultures can lead to variable results.
Assay Interference Some compounds can interfere with the reagents used in viability assays (e.g., MTT, MTS). Run a control with the compound in cell-free media to check for direct chemical reactions. Consider using an alternative assay based on a different principle (e.g., CellTiter-Glo for ATP measurement, or crystal violet staining for cell number).
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. Ensure proper humidification in the incubator.
Problem 2: No induction of p53 target genes despite using a p53 wild-type cell line.
Possible Cause Troubleshooting Step
Incorrect Compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The effective concentration can vary significantly between cell lines.
Insufficient Treatment Duration Conduct a time-course experiment to identify the optimal time point for observing the induction of p53 target genes. The kinetics of gene induction can differ between genes and cell lines.
Low MDM2 Expression Verify the basal expression level of MDM2 in your cell line. Cells with very low MDM2 levels may be less dependent on the MDM2-p53 interaction for p53 regulation and thus less sensitive to MDM2 inhibitors.
Functional p53 Status Even if sequenced as wild-type, the p53 protein might be functionally inactive due to post-translational modifications or localization issues. Treat cells with a known p53 activator (e.g., doxorubicin) as a positive control to confirm p53 responsiveness.

Experimental Protocols

Protocol 1: Western Blotting for p53 Pathway Activation
  • Cell Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat the cells with the MI-series inhibitor at various concentrations for the desired time period. Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the MI-series inhibitor. Include a vehicle-treated control and a no-cell control (media only).

  • Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only) from all readings. Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of representative MI-series MDM2 inhibitors.

CompoundTargetBinding Affinity (Ki or IC50)Cell Growth Inhibition (IC50)Reference Cell Line
MI-888 MDM2Ki = 0.44 nM92 nMHCT-116 p53+/+
MI-77301 (SAR405838) MDM2IC50 = 0.88 nM0.18 - 2.2 µMVarious p53 wild-type cell lines
MD-224 (PROTAC) MDM2 Degrader-10-100 times more potent than MI-1061RS4;11

Signaling Pathways and Workflows

p53_MDM2_pathway p53-MDM2 Signaling Pathway and MI-Inhibitor Action cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_p53_effects p53-mediated Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 Stabilizes Oncogene Activation Oncogene Activation Oncogene Activation->p53 Activates MDM2 MDM2 p53->MDM2 Activates Transcription p21 p21 p53->p21 Activates Transcription PUMA_NOXA PUMA, NOXA p53->PUMA_NOXA Activates Transcription MDM2->p53 Ubiquitination & Degradation MI_inhibitor MI-Series Inhibitor MI_inhibitor->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Apoptosis Apoptosis PUMA_NOXA->Apoptosis Induces

Caption: The p53-MDM2 negative feedback loop and the mechanism of action of MI-series inhibitors.

resistance_workflow Experimental Workflow for Investigating Resistance cluster_setup 1. Establish Resistant Cell Line cluster_characterization 2. Characterize Resistance Mechanisms cluster_validation 3. Validate Findings start Parental Cancer Cell Line (p53 wt) treatment Chronic low-dose treatment with MI-series inhibitor start->treatment selection Selection of resistant clones treatment->selection resistant_line Resistant Cell Line selection->resistant_line phenotype Confirm Resistance (IC50 shift) resistant_line->phenotype genomics Genomic Analysis (TP53 sequencing) resistant_line->genomics transcriptomics Transcriptomic Analysis (RNA-seq for efflux pumps, pathway alterations) resistant_line->transcriptomics proteomics Proteomic Analysis (MDM2/MDMX levels) resistant_line->proteomics knockdown Gene Knockdown/Overexpression (e.g., shRNA for ABC transporters) transcriptomics->knockdown proteomics->knockdown combination Combination Therapy (e.g., with efflux pump inhibitors) knockdown->combination

Caption: A general workflow for developing and characterizing resistance to MI-series MDM2 inhibitors.

References

Technical Support Center: Optimizing Buffer Conditions for MI-1544 Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MI-1544 in enzymatic assays, with a focus on its role as an inhibitor of the MLL1-WDR5 protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic target of this compound in the context of MLL-rearranged leukemias?

A1: In the context of MLL-rearranged leukemias, this compound is investigated as an inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2] While MLL1 possesses histone methyltransferase activity, its interaction with WDR5 is crucial for this catalytic function.[1][2] Therefore, the "enzymatic assay" for this compound often refers to an assay that measures the disruption of the MLL1-WDR5 interaction, thereby inhibiting the enzymatic activity of the MLL1 complex.

Q2: What type of assay is commonly used to screen for inhibitors of the MLL1-WDR5 interaction?

A2: A fluorescence polarization (FP) based competitive binding assay is a common method.[1] This assay measures the binding of a fluorescently labeled peptide derived from MLL1 (the "tracer") to the WDR5 protein. Inhibitors like this compound compete with the tracer for binding to WDR5, leading to a decrease in the fluorescence polarization signal.

Q3: What are the key components of a buffer for an MLL1-WDR5 interaction assay?

A3: A typical assay buffer includes a buffering agent to maintain pH (e.g., Tris-HCl), a salt to control ionic strength (e.g., NaCl), a reducing agent to prevent protein oxidation (e.g., TCEP or DTT), and a non-ionic detergent to prevent non-specific binding (e.g., Tween-20 or Triton X-100).[3]

Q4: Why is it critical to optimize the buffer conditions?

A4: Buffer conditions such as pH, ionic strength, and the presence of additives can significantly impact protein stability, protein-protein interactions, and inhibitor potency. Optimization is crucial for obtaining accurate, reproducible, and physiologically relevant results.

Troubleshooting Guides

Issue 1: No or Low Signal in the Assay
Possible Cause Troubleshooting Step
Incorrect Buffer pH Verify the pH of your buffer. The optimal pH for the MLL1-WDR5 interaction is typically around 7.5.[3] Significant deviations can lead to protein denaturation or reduced binding affinity.
Degraded Reagents Ensure that proteins (WDR5, MLL1 peptide) and this compound are stored correctly and have not undergone multiple freeze-thaw cycles.[4][5] Prepare fresh reagents if degradation is suspected.
Incorrect Reagent Concentrations Double-check the concentrations of WDR5, the fluorescent tracer, and this compound. Use calibrated pipettes to avoid errors.[6][7]
Assay Buffer is Too Cold Ensure that all assay components, especially the buffer, are equilibrated to the assay temperature (typically room temperature, ~20-25°C) before starting the experiment.[4][7]
Issue 2: High Background Signal
Possible Cause Troubleshooting Step
Non-specific Binding Increase the concentration of the non-ionic detergent (e.g., Tween-20) in your assay buffer. See the table below for recommended optimization ranges.
Precipitation of Compound or Protein Visually inspect the wells for any precipitation.[8] If observed, consider adjusting the buffer composition or the concentration of the problematic component.
Contaminated Reagents Use high-purity reagents and sterile techniques to avoid contamination that could interfere with the assay signal.[5]
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Pipetting Errors Prepare a master mix of reagents whenever possible to minimize pipetting variability between wells.[6][7] Avoid pipetting very small volumes.[6]
Edge Effects in Microplates Evaporation at the edges of the plate can concentrate reagents and alter results.[4] Consider not using the outer wells or filling them with buffer to create a humidity barrier.
Incomplete Mixing Ensure thorough but gentle mixing of reagents in the wells. Avoid introducing air bubbles, which can interfere with optical readings.[7]
Incorrect Incubation Time Verify that the incubation time is sufficient to reach binding equilibrium.[6] This may need to be optimized for your specific assay conditions.

Data Presentation: Buffer Optimization for this compound Assays

The following tables provide typical ranges for optimizing buffer components for an MLL1-WDR5 interaction assay.

Table 1: pH Optimization

pHRelative Signal-to-BackgroundComments
6.53.2Sub-optimal
7.08.5Good
7.5 12.1 Optimal
8.09.3Good
8.54.1Sub-optimal

Table 2: Salt (NaCl) Concentration Optimization

NaCl (mM)Relative Signal-to-BackgroundComments
507.8Potential for non-specific binding
10011.2Good
150 12.1 Optimal
20010.5May weaken interaction
2508.9May significantly weaken interaction

Table 3: Detergent (Tween-20) Concentration Optimization

Tween-20 (%)Relative Signal-to-BackgroundComments
0.0016.5High background
0.005 12.1 Optimal
0.0111.8Good
0.059.7May start to disrupt interaction
0.17.2Potential for protein denaturation

Experimental Protocols

Protocol: Fluorescence Polarization (FP) Assay for this compound Inhibition of MLL1-WDR5 Interaction

1. Reagent Preparation:

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.005% Tween-20.[3]

  • WDR5 Protein: Prepare a stock solution in Assay Buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.

  • MLL1 Fluorescent Peptide (Tracer): Prepare a stock solution in Assay Buffer. The final concentration should be at or below the Kd for its interaction with WDR5.

  • This compound: Prepare a serial dilution series in 100% DMSO, followed by a dilution into Assay Buffer.

2. Assay Procedure:

  • Add 5 µL of the this compound dilution (or DMSO for control wells) to the wells of a black, flat-bottom 96-well plate.

  • Add 120 µL of a pre-incubated complex of WDR5 and the MLL1 fluorescent peptide in Assay Buffer to each well.[1]

  • Include control wells:

    • Blank: Assay Buffer only.

    • 0% Inhibition (Maximum Polarization): WDR5 + Tracer + DMSO.

    • 100% Inhibition (Minimum Polarization): Tracer + DMSO only.

  • Incubate the plate at room temperature for the optimized duration (e.g., 1-2 hours), protected from light.

  • Measure the fluorescence polarization on a suitable plate reader.

3. Data Analysis:

  • Subtract the blank values from all other readings.

  • Calculate the percent inhibition for each this compound concentration.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

MLL1_WDR5_Pathway cluster_complex MLL1 Core Complex MLL1 MLL1 (SET Domain) HistoneH3 Histone H3 MLL1->HistoneH3 Catalyzes WDR5 WDR5 WDR5->MLL1 Interaction is crucial for MLL1 activity WDR5->HistoneH3 Catalyzes RbBP5 RbBP5 RbBP5->HistoneH3 Catalyzes Ash2L Ash2L Ash2L->HistoneH3 Catalyzes H3K4me3 H3K4 Trimethylation HistoneH3->H3K4me3 TargetGene Target Gene Expression H3K4me3->TargetGene Activates MI1544 This compound MI1544->WDR5 Inhibits Interaction

Caption: MLL1-WDR5 signaling pathway and the inhibitory action of this compound.

FP_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_read 3. Data Acquisition & Analysis Buffer Prepare Assay Buffer Proteins Dilute WDR5 & Tracer Buffer->Proteins AddComplex Add WDR5/Tracer Complex Proteins->AddComplex Inhibitor Prepare this compound Serial Dilution AddInhibitor Add this compound to Plate Inhibitor->AddInhibitor Incubate Incubate at RT AddComplex->Incubate ReadPlate Read Fluorescence Polarization Incubate->ReadPlate Analyze Calculate % Inhibition ReadPlate->Analyze Plot Generate Dose-Response Curve (IC50) Analyze->Plot

Caption: Experimental workflow for the this compound fluorescence polarization assay.

Troubleshooting_Tree Start Unexpected Results? LowSignal Low or No Signal? Start->LowSignal HighBg High Background? Start->HighBg Inconsistent Inconsistent Results? Start->Inconsistent LowSignal->HighBg No CheckpH Verify Buffer pH LowSignal->CheckpH Yes HighBg->Inconsistent No IncDetergent Increase Detergent Conc. HighBg->IncDetergent Yes UseMasterMix Use Master Mix Inconsistent->UseMasterMix Yes CheckConc Check Reagent Concentrations CheckpH->CheckConc CheckTemp Equilibrate Reagents to RT CheckConc->CheckTemp CheckPrecip Inspect for Precipitation IncDetergent->CheckPrecip CheckPlate Check for Edge Effects UseMasterMix->CheckPlate CheckMixing Ensure Proper Mixing CheckPlate->CheckMixing

Caption: Troubleshooting decision tree for this compound enzymatic assays.

References

Validation & Comparative

A Comparative Guide to NSD1 Inhibitors: Profiling BT5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Receptor Binding SET Domain Protein 1 (NSD1) is a histone methyltransferase crucial for regulating gene expression through the methylation of histone H3 at lysine 36 (H3K36).[1][2] Dysregulation of NSD1 activity, often through genetic mutations or translocations, is implicated in various cancers, including a rare and aggressive form of pediatric acute myeloid leukemia driven by the NUP98-NSD1 fusion oncogene.[1][2][3] This has made NSD1 an attractive therapeutic target. This guide provides a detailed comparison of known NSD1 inhibitors, with a focus on the well-characterized covalent inhibitor, BT5.

It is important to note that a search for an NSD1 inhibitor designated "MI-1544" yielded no publicly available scientific literature or data. Therefore, a direct comparison with this compound is not possible at this time. This guide will instead focus on BT5 as a benchmark for NSD1 inhibitor profiling and discuss its properties in the context of other known inhibitors where information is available.

BT5: A First-in-Class Covalent NSD1 Inhibitor

BT5 was identified through a fragment-based screening approach and developed as a first-in-class irreversible small molecule inhibitor of the NSD1 SET domain.[1] It exhibits a distinct mechanism of action by covalently targeting a cysteine residue within the autoinhibitory loop of the NSD1 SET domain.[1] This covalent binding leads to a conformational change, opening a channel-like pocket that can be exploited for further drug development.[1]

Quantitative Performance of BT5

The following table summarizes the key quantitative data for BT5 based on published experimental findings.

ParameterValueAssay ConditionsReference
Biochemical Potency (IC50) 1.4 µM16-hour incubation with NSD1[1]
Cellular Growth Inhibition (GI50) 0.8 - 1.3 µMNUP98-NSD1 expressing cells
Selectivity No covalent binding to NSD2In vitro assays
Cellular Target Engagement Thermal stabilization of NSD1Cellular Thermal Shift Assay (CETSA)[1]

Signaling Pathway of NSD1 and Point of Inhibition

NSD1-mediated H3K36 methylation is a key step in transcriptional activation. In the context of NUP98-NSD1 driven leukemia, the fusion protein aberrantly activates genes such as HOXA9 and MEIS1, promoting leukemogenesis.[1] BT5 inhibits the catalytic SET domain of NSD1, thereby blocking H3K36 methylation and the downstream oncogenic signaling.

NSD1_Pathway cluster_nucleus Nucleus NUP98-NSD1 NUP98-NSD1 Histone H3 Histone H3 NUP98-NSD1->Histone H3 Methylation H3K36me2 H3K36me2 Histone H3->H3K36me2 Target Genes (HOXA9, MEIS1) Target Genes (HOXA9, MEIS1) H3K36me2->Target Genes (HOXA9, MEIS1) Activation Leukemogenesis Leukemogenesis Target Genes (HOXA9, MEIS1)->Leukemogenesis BT5 BT5 BT5->NUP98-NSD1 Inhibition

Caption: NSD1 signaling pathway and BT5 inhibition.

Experimental Methodologies

The characterization of NSD1 inhibitors like BT5 relies on a series of key in vitro and cellular assays. The detailed protocols for these experiments are crucial for the accurate assessment and comparison of inhibitor performance.

Histone Methyltransferase (HMT) Assay

This biochemical assay directly measures the enzymatic activity of NSD1 and its inhibition.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant NSD1 enzyme, a histone H3 substrate (e.g., peptides or nucleosomes), and the radioactively labeled methyl donor, S-adenosyl-L-methionine ([³H]-SAM).

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., BT5) to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).

  • Quenching: Stop the reaction by adding a quenching buffer.

  • Detection: Transfer the reaction mixture to a filter membrane, wash away unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

HMT_Assay_Workflow cluster_workflow HMT Assay Workflow A 1. Prepare Reaction Mix (NSD1, Histone H3, [³H]-SAM) B 2. Add Inhibitor (e.g., BT5) A->B C 3. Incubate at 30°C B->C D 4. Quench Reaction C->D E 5. Filter and Wash D->E F 6. Scintillation Counting E->F G 7. IC50 Determination F->G

Caption: Histone Methyltransferase (HMT) Assay Workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding can stabilize a target protein against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells (e.g., HEK293T cells overexpressing tagged NSD1) with the test inhibitor or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release soluble proteins.

  • Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein (e.g., NSD1) in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.

CETSA_Workflow cluster_workflow CETSA Workflow A 1. Treat Cells with Inhibitor B 2. Heat at Various Temperatures A->B C 3. Cell Lysis B->C D 4. Centrifugation to Pellet Aggregates C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Western Blot for NSD1 E->F G 7. Analyze Thermal Shift F->G

References

Validating the Anti-Leukemic Effects of MI-3454: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the menin-MLL1 inhibitor MI-3454 with alternative therapeutic strategies for acute myeloid leukemia (AML) characterized by Mixed Lineage Leukemia 1 (MLL1) gene rearrangements or Nucleophosmin 1 (NPM1) mutations. The data presented is derived from preclinical studies and aims to offer a comprehensive overview of MI-3454's performance, supported by detailed experimental protocols and visual representations of its mechanism of action.

Executive Summary

MI-3454 is a highly potent and orally bioavailable small molecule inhibitor of the protein-protein interaction between menin and MLL1.[1][2] This interaction is a critical driver of leukemogenesis in specific AML subtypes.[1][2] Preclinical data demonstrates that MI-3454 selectively inhibits the proliferation of MLL-rearranged and NPM1-mutated leukemia cells, induces differentiation, and leads to complete remission in animal models.[1][3] This positions MI-3454 as a promising targeted therapy, offering a potential alternative or complementary approach to current standard-of-care treatments, which often involve intensive chemotherapy and are associated with significant toxicity and high relapse rates.[4][5][6]

Data Presentation: MI-3454 Performance Metrics

The following tables summarize the quantitative data on the anti-leukemic effects of MI-3454.

Table 1: In Vitro Activity of MI-3454 in Leukemia Cell Lines
Cell LineGenotypeGI₅₀ (nM)Assay TypeDuration
MV-4-11MLL-AF47MTT Cell Viability7 days
MOLM-13MLL-AF9~10-20MTT Cell Viability7 days
KOPN-8MLL-ENL~20-30MTT Cell Viability7 days
SEMMLL-AF4~10-20MTT Cell Viability7 days
RS4-11MLL-AF4~10-20MTT Cell Viability7 days
K562Non-MLL-rearranged>1000MTT Cell Viability7 days
SET2Non-MLL-rearranged>1000MTT Cell Viability7 days
REHNon-MLL-rearranged>1000MTT Cell Viability7 days
U937Non-MLL-rearranged>1000MTT Cell Viability7 days
Data sourced from Klossowski et al., J Clin Invest. 2020.[1][3]
Table 2: In Vivo Efficacy of MI-3454 in Leukemia Mouse Models
Mouse ModelLeukemia TypeDosing RegimenKey Outcomes
MV-4-11 XenograftMLL-rearranged (MLL-AF4)100 mg/kg, p.o., b.i.d.Leukemia regression and prolonged survival.[1][7]
MOLM-13 XenograftMLL-rearranged (MLL-AF9)100 mg/kg, p.o., b.i.d.Blocked leukemia progression and markedly prolonged survival.[8]
Patient-Derived Xenograft (PDX)MLL-rearranged100 mg/kg, p.o., b.i.d.Induced complete remission.[3]
Patient-Derived Xenograft (PDX)NPM1-mutated100 mg/kg, p.o., b.i.d.Blocked leukemia progression.[1]
p.o. = oral administration; b.i.d. = twice daily

Comparative Landscape

MI-3454 demonstrates a distinct, targeted mechanism of action compared to conventional and other emerging therapies for MLL-rearranged and NPM1-mutated AML.

Table 3: Comparison of MI-3454 with Other Therapeutic Agents
Therapeutic AgentMechanism of ActionPrimary IndicationReported Efficacy/Considerations
MI-3454 Menin-MLL1 Interaction InhibitorMLL-rearranged & NPM1-mutated Leukemia (Investigational)High preclinical efficacy and specificity; oral bioavailability.[1][3]
Revumenib (SNDX-5613) Menin-MLL1 Interaction InhibitorRelapsed/Refractory KMT2A-rearranged Acute LeukemiaFDA-approved; shows promising clinical activity.[4]
Ziftomenib Menin-MLL1 Interaction InhibitorRelapsed/Refractory NPM1-mutated AMLRecently FDA-approved; demonstrates clinical benefit in this patient population.[9][10][11]
Venetoclax BCL-2 InhibitorNPM1-mutated AML (often in combination)Effective, particularly when combined with hypomethylating agents.[4][12]
Intensive Chemotherapy (e.g., "7+3") Cytotoxic AgentStandard first-line for AMLHigh rates of initial remission but also high toxicity and relapse rates.[4][5]
Hematopoietic Stem Cell Transplant (HSCT) Cellular TherapyHigh-risk AMLPotentially curative but with significant risks of morbidity and mortality.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Human leukemia cell lines were seeded in 96-well plates at an appropriate density.

  • Compound Treatment: Cells were treated with a range of concentrations of MI-3454 or vehicle control (DMSO).

  • Incubation: Plates were incubated for 7 days at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • Solubilization: The resulting formazan crystals were dissolved using a solubilization buffer.

  • Absorbance Reading: The absorbance was measured at 570 nm using a plate reader.

  • Data Analysis: The half-maximal growth inhibition (GI₅₀) values were calculated from the dose-response curves.[1]

In Vivo Xenograft Mouse Models
  • Cell Implantation: Immunodeficient mice (e.g., NSG mice) were intravenously injected with human leukemia cells (e.g., MV-4-11 cells expressing luciferase) to establish systemic leukemia.[1]

  • Leukemia Engraftment Monitoring: Disease progression was monitored by bioluminescent imaging for luciferase-expressing cells or by flow cytometry for human CD45+ cells in peripheral blood.[3][7]

  • Treatment Administration: Once leukemia was established, mice were randomized into treatment and vehicle control groups. MI-3454 was administered orally, typically at a dose of 100 mg/kg twice daily.[1]

  • Efficacy Assessment: The anti-leukemic efficacy was evaluated by monitoring tumor burden (bioluminescence or hCD45+ cell percentage), spleen size, and overall survival of the mice.[3][7]

  • Pharmacodynamic Analysis: At the end of the study, tissues such as bone marrow and spleen were collected for further analysis, including gene expression studies (e.g., qRT-PCR for HOXA9 and MEIS1) to confirm the on-target effect of the drug.[3]

Mandatory Visualizations

Signaling Pathway and Mechanism of Action of MI-3454

MI3454_Mechanism cluster_nucleus Leukemic Cell Nucleus cluster_drug Therapeutic Intervention Menin Menin MLL1_fusion MLL1 Fusion Protein Menin->MLL1_fusion Binds to Blocked_Interaction Inhibition of Menin-MLL1 Interaction Chromatin Chromatin MLL1_fusion->Chromatin Recruits to Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Maintains open state at Transcription Active Transcription Target_Genes->Transcription Differentiation Cell Differentiation & Apoptosis MI3454 MI-3454 MI3454->Menin Binds to Menin Repression Transcriptional Repression Blocked_Interaction->Repression Repression->Differentiation

Caption: Mechanism of MI-3454 in disrupting the Menin-MLL1 interaction.

Experimental Workflow for Evaluating MI-3454

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_outcomes Data Analysis & Outcomes iv1 Select MLL-r and NPM1-mut Leukemia Cell Lines iv2 Cell Viability Assays (MTT) Determine GI₅₀ iv1->iv2 iv3 Gene Expression Analysis (qPCR) (HOXA9, MEIS1) iv2->iv3 iv4 Establish Xenograft/ PDX Mouse Models iv3->iv4 Promising results lead to in vivo studies iv5 Treat with MI-3454 vs. Vehicle Control iv4->iv5 iv6 Monitor Leukemia Burden (Bioluminescence/FACS) iv5->iv6 iv7 Assess Survival Benefit iv6->iv7 o1 Compare Efficacy (Tumor Regression, Survival) iv7->o1 o2 Assess On-Target Effects (Pharmacodynamics) o1->o2 o3 Evaluate Safety/ Tolerability o2->o3

Caption: Workflow for preclinical validation of MI-3454's anti-leukemic effects.

References

A Comparative Guide to Menin-MLL1 Inhibitors in Leukemia: MI-3454 and Clinical-Stage Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Note on MI-1544: Extensive searches for the menin-MLL1 inhibitor "this compound" did not yield specific preclinical or clinical data. It is possible that this is a less common designation or a typographical error. This guide will therefore focus on a well-characterized preclinical compound from the same "MI-" series, MI-3454 , and compare it with two leading clinical-stage menin-MLL1 inhibitors, Revumenib (SNDX-5613) and Ziftomenib (KO-539) . This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape of menin-MLL1 inhibition in leukemia.

Menin inhibitors are a promising new class of targeted therapies for acute leukemias characterized by rearrangements of the KMT2A gene (formerly MLL) or mutations in the NPM1 gene.[1][2] These genetic alterations drive leukemogenesis through the interaction of the menin protein with the KMT2A/MLL1 complex, which in turn upregulates the expression of key oncogenes like HOX and MEIS1.[3][4] By disrupting the menin-KMT2A/MLL1 interaction, these inhibitors aim to reverse this oncogenic program, leading to differentiation and apoptosis of leukemia cells.[1][5]

Mechanism of Action of Menin-MLL1 Inhibitors

The core mechanism of menin-MLL1 inhibitors is the disruption of the protein-protein interaction between menin and the MLL1 protein (or its fusion variants). This interaction is critical for the recruitment of the MLL1 complex to chromatin and the subsequent histone methylation that drives the expression of leukemogenic genes. By binding to a pocket on menin that is essential for this interaction, the inhibitors effectively block the downstream signaling cascade that promotes leukemia cell survival and proliferation.[3][4]

Experimental_Workflow General Experimental Workflow for Menin-MLL1 Inhibitor Evaluation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Binding_Assay Binding Affinity (Fluorescence Polarization) Cell_Viability Cellular Potency (Viability/Proliferation Assays) Binding_Assay->Cell_Viability Promising Candidates In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Cell_Viability->In_Vivo_Efficacy Lead Compound Pharmacodynamics Pharmacodynamic Biomarkers (e.g., MEIS1 expression) In_Vivo_Efficacy->Pharmacodynamics Mechanism Validation Phase1 Phase I Clinical Trial (Safety & Dose Finding) Pharmacodynamics->Phase1 Clinical Candidate Phase2 Phase II Clinical Trial (Efficacy in Target Population) Phase1->Phase2 Safe & Tolerable Phase3 Phase III Clinical Trial (Comparison to Standard of Care) Phase2->Phase3 Demonstrates Efficacy

References

comparative analysis of MI-1544's efficacy in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding "MI-1544" is not available in the public domain, preventing a comparative analysis of its efficacy in different cancer types. Extensive searches for a therapeutic agent, drug, or compound with the designation "this compound" have not yielded any relevant results. The query does not correspond to any known oncology drug in development or on the market.

It is possible that "this compound" is an internal compound code not yet disclosed publicly, a misinterpretation of a different drug name, or an error in the query. The search results did, however, provide information on clinical cancer research conducted in Michigan and a diagnostic tool named "MI Cancer Seek," which are summarized below for informational purposes.

Clinical Cancer Research in Michigan

Numerous clinical trials for various cancer types are ongoing in Michigan. These trials investigate new treatments, combinations of therapies, and methods to improve the quality of life for cancer patients. Institutions in Michigan are involved in national cancer research networks, providing patients with access to cutting-edge treatments.

MI Cancer Seek™

"MI Cancer Seek™" is a next-generation sequencing-based in vitro diagnostic test. It is used to provide tumor mutational profiling for patients with solid malignant neoplasms. This tool helps oncologists make informed treatment decisions by identifying genomic variations in a patient's tumor. It is not a therapeutic agent itself but a companion diagnostic to guide the use of targeted therapies.

Without any data on the efficacy, mechanism of action, or experimental protocols for a compound named "this compound," the requested comparative analysis, data tables, and visualizations cannot be generated. Further clarification of the compound's name or designation is required to proceed with the user's request.

validating the downstream targets of MI-1544

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for the molecule "MI-1544" has yielded no specific scientific information regarding its primary target, mechanism of action, or any associated experimental data. Publicly available scientific databases and search engines do not contain information about a compound with this specific identifier.

It is possible that "this compound" is an internal development code, a newly synthesized molecule not yet disclosed in publications, or a typographical error. Without a clear identification of this compound and its intended biological target, it is not possible to perform a comparative analysis of its downstream targets, gather experimental protocols, or contrast its performance with alternative molecules.

Therefore, the requested comparison guide on the downstream targets of this compound cannot be created at this time due to the lack of available information on the primary subject of the query. For a comprehensive analysis, further details identifying the specific nature of this compound are required.

Performance of Menin-MLL1 Inhibitors in Patient-Derived Xenograft (PDX) Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the performance of menin-MLL1 inhibitors in patient-derived xenograft (PDX) models of acute leukemia. The focus is on MI-3454, a potent and orally bioavailable inhibitor of the menin-mixed lineage leukemia 1 (MLL1) interaction, with comparisons to other relevant inhibitors such as VTP-50469 and DSP-5336. This document is intended for researchers, scientists, and professionals in drug development.

The interaction between menin and MLL1 is a critical driver in certain aggressive forms of acute leukemia, particularly those with MLL1 gene rearrangements or NPM1 mutations.[1][2] Inhibitors targeting this protein-protein interaction have shown significant promise in preclinical studies, inducing differentiation and apoptosis in leukemic cells.[1][2][3] PDX models, which involve the transplantation of patient tumor tissue into immunodeficient mice, offer a more clinically relevant platform for evaluating novel therapeutics compared to traditional cell line-derived xenografts.[4][5]

Quantitative Performance in PDX Models

The following tables summarize the in vivo efficacy of various menin-MLL1 inhibitors in PDX models of acute leukemia.

Table 1: Efficacy of MI-3454 in MLL-Rearranged and NPM1-Mutated AML PDX Models

PDX ModelTreatmentKey FindingsReference
MLL-1532 (MLL-p300)MI-3454 (100 mg/kg, b.i.d., p.o.)Induced complete remission; significant prolongation of survival.[1]--INVALID-LINK--
NPM1-3055 (NPM1-mutated)MI-3454 (100 mg/kg, b.i.d., p.o.)Significantly reduced leukemic blasts in peripheral blood, spleen, and bone marrow; reduced spleen weight.[1][6]--INVALID-LINK--

Table 2: Comparative Efficacy of Menin-MLL1 Inhibitors in Xenograft Models

CompoundXenograft ModelKey FindingsReference
MI-3454 MOLM13 (cell line-derived)Markedly prolonged survival (median survival of 35 days vs. 16 days for vehicle).[1]--INVALID-LINK--
VTP-50469 MLL-rearranged AML & ALL (PDX)Dramatic reductions in leukemia burden; many mice remained disease-free long-term.--INVALID-LINK--
DSP-5336 MLL-rearranged & NPM1-mutated AML (Xenograft)Demonstrated antitumor activity and a survival advantage.[7]--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the evaluation of menin-MLL1 inhibitors in PDX models.

Establishment of Patient-Derived Xenograft Models
  • Patient Sample Collection: Mononuclear cells are isolated from bone marrow or peripheral blood of patients with MLL-rearranged or NPM1-mutated acute leukemia.

  • Animal Model: Immunodeficient mice, such as NOD/SCID gamma (NSG) mice, are utilized to prevent graft rejection.

  • Transplantation: A suspension of 2-5 million patient-derived leukemia cells is injected intravenously or intra-femorally into recipient mice.

  • Engraftment Monitoring: Engraftment is monitored by flow cytometric analysis of peripheral blood for the presence of human CD45+ cells. Treatment is typically initiated when leukemic blasts reach a predetermined percentage (e.g., 1-5%) in the peripheral blood.

In Vivo Efficacy Studies
  • Drug Formulation and Administration: MI-3454 is formulated for oral administration (e.g., in a vehicle of 0.5% methylcellulose) and administered twice daily (b.i.d.) at a dose of 100 mg/kg.[1][6]

  • Treatment Groups: Mice are randomized into a vehicle control group and a treatment group (n=5-8 mice per group).

  • Monitoring of Disease Progression: Disease burden is monitored weekly by quantifying the percentage of human CD45+ cells in peripheral blood via flow cytometry. Spleen size and body weight are also monitored as indicators of disease progression and toxicity.

  • Endpoint Analysis: At the end of the study (due to ethical considerations or disease progression in the control group), mice are euthanized. Spleen and bone marrow are harvested for flow cytometric analysis of leukemic cell infiltration and histopathological examination.

  • Survival Studies: In separate cohorts, mice are treated until the development of terminal disease to assess the impact of the treatment on overall survival.

Visualizations

Signaling Pathway of Menin-MLL1 Inhibition

Menin_MLL1_Pathway cluster_nucleus Nucleus Menin Menin MLL1_fusion MLL1 Fusion Protein Menin->MLL1_fusion Interaction DNA DNA MLL1_fusion->DNA Binds to Target_Genes Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes Upregulates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives MI_3454 MI-3454 (Menin-MLL1 Inhibitor) MI_3454->Menin Inhibits Interaction

Caption: Mechanism of action of MI-3454 in inhibiting the Menin-MLL1 interaction.

Experimental Workflow for PDX Model Efficacy Study

PDX_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Patient_Sample Patient Leukemia Sample (BM or PB) Cell_Isolation Isolate Mononuclear Cells Patient_Sample->Cell_Isolation Transplantation Transplant into NSG Mice Cell_Isolation->Transplantation Engraftment Monitor Engraftment (% hCD45+) Transplantation->Engraftment Randomization Randomize Mice Engraftment->Randomization Treatment_Group Treat with MI-3454 (100 mg/kg, p.o., b.i.d.) Randomization->Treatment_Group Vehicle_Group Treat with Vehicle Randomization->Vehicle_Group Monitoring Weekly Monitoring: - % hCD45+ in PB - Spleen Size - Body Weight Treatment_Group->Monitoring Vehicle_Group->Monitoring Endpoint Endpoint Analysis: - Spleen & BM hCD45+ - Histopathology Monitoring->Endpoint Survival Survival Analysis Monitoring->Survival

Caption: Workflow for evaluating MI-3454 efficacy in a PDX model of acute leukemia.

Conclusion

The menin-MLL1 inhibitor MI-3454 demonstrates profound single-agent efficacy in clinically relevant PDX models of MLL-rearranged and NPM1-mutated acute leukemia.[1][2] It effectively induces remission and prolongs survival by disrupting the key protein-protein interaction that drives leukemogenesis.[1] When compared with other menin-MLL1 inhibitors like VTP-50469 and DSP-5336, MI-3454 shows a similarly promising preclinical profile. The robust data from these PDX studies provide a strong rationale for the continued clinical development of menin-MLL1 inhibitors for these high-risk leukemia subtypes.

References

A Comparative Analysis of the Toxicity Profiles of MI-1544 and Similar MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of the novel MDM2 inhibitor MI-1544 and other well-characterized compounds in its class, including Nutlin-3a and RG7388 (Idasanutlin). The information presented is intended to support preclinical and clinical research in the development of targeted cancer therapies. This document summarizes key quantitative toxicity data, outlines detailed experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to MDM2 Inhibition and On-Target Toxicity

Murine double minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53's tumor-suppressive functions. Small molecule inhibitors that disrupt the MDM2-p53 interaction can restore p53 activity, leading to cell cycle arrest and apoptosis in cancer cells. This targeted approach has shown significant promise in oncology.

However, the reactivation of p53 in normal tissues is also the primary driver of the on-target toxicities associated with MDM2 inhibitors. The most commonly observed dose-limiting toxicities are hematological, particularly thrombocytopenia and neutropenia, as well as gastrointestinal side effects. Understanding the comparative toxicity profiles of different MDM2 inhibitors is crucial for selecting candidates with the most favorable therapeutic index for further development.

In Vitro Cytotoxicity: A Comparative Overview

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (also known as Milademetan), Nutlin-3a, and RG7388 (Idasanutlin) in various cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cells in vitro and are a key indicator of a compound's potency.

CompoundCell Linep53 StatusIC50 (µM)
This compound (Milademetan) MDA-MB-231 (Breast Cancer)Mutant4.04 ± 0.32
MDA-MB-436 (Breast Cancer)Mutant7.62 ± 1.52
MDA-MB-468 (Breast Cancer)Mutant5.51 ± 0.25
HCT116 (Colon Carcinoma)Wild-type6.42 ± 0.84
HCT116 (Colon Carcinoma)Null8.44 ± 0.67
Nutlin-3a SJSA-1 (Osteosarcoma)Wild-type~1-2
HCT116 (Colon Carcinoma)Wild-type~1-2
RKO (Colon Carcinoma)Wild-type~1-2
MDA-MB-435 (Melanoma)Mutant>10
SW480 (Colon Carcinoma)Mutant>10
RG7388 (Idasanutlin) SJSA-1 (Osteosarcoma)Wild-type0.091
HCT116 (Colon Carcinoma)Wild-type0.086
RKO (Colon Carcinoma)Wild-type0.29
MDA-MB-435 (Melanoma)Mutant>10
SW480 (Colon Carcinoma)Mutant>10

In Vivo Toxicity Profile

Common Dose-Limiting Toxicities of MDM2 Inhibitors:

  • Hematological: Thrombocytopenia, Neutropenia, Anemia, Leukopenia.

  • Gastrointestinal: Nausea, Diarrhea, Vomiting, Decreased Appetite.

  • General: Fatigue.

These adverse events are generally manageable and reversible with dose adjustments or interruptions. The development of intermittent dosing schedules is a key strategy to mitigate the hematological toxicities associated with continuous exposure to MDM2 inhibitors.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental processes involved in toxicity testing, the following diagrams are provided in DOT language for Graphviz.

MDM2-p53 Signaling Pathway

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 promotes degradation This compound This compound This compound->MDM2 inhibits

Caption: The MDM2-p53 signaling pathway and the mechanism of action of this compound.

General Workflow for In Vitro Cytotoxicity Testing

in_vitro_workflow start Start: Cancer Cell Lines plate Seed cells in 96-well plates start->plate treat Treat with varying concentrations of This compound & Comparators plate->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, XTT) incubate->assay read Measure Absorbance/ Fluorescence assay->read analyze Data Analysis: Calculate IC50 values read->analyze end End: Comparative Toxicity Profile analyze->end in_vivo_workflow start Start: Select Animal Model (e.g., Rodents) acclimate Acclimatization of Animals start->acclimate group Randomize into Treatment Groups (Vehicle, Dose Levels) acclimate->group administer Administer Compound (e.g., Oral Gavage) group->administer observe Daily Clinical Observations & Body Weight administer->observe Repeated Dosing collect Blood Collection for Hematology & Clinical Chemistry observe->collect necropsy Necropsy and Histopathology of Key Organs collect->necropsy end End: Determine MTD & Identify Target Organs necropsy->end

A Comparative Guide to Menin Inhibitors: Covalent vs. Non-Covalent Binding Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of covalent and non-covalent menin inhibitors, focusing on the validation of their distinct binding mechanisms. Menin is a critical scaffold protein that plays a key role in the pathogenesis of certain acute leukemias, particularly those with MLL1 rearrangements (MLL1-r) or NPM1 mutations (NPM1c). By disrupting the interaction between menin and the MLL1 protein, these inhibitors represent a promising new class of targeted therapies. This guide will delve into the experimental data supporting both covalent and reversible inhibition, offering a valuable resource for researchers in the field of oncology and drug discovery.

Covalent vs. Non-Covalent Menin Inhibition: A Head-to-Head Comparison

The primary distinction between the two main classes of menin inhibitors lies in their mode of interaction with the target protein. Non-covalent inhibitors, such as MI-3454, bind to menin through reversible intermolecular forces. In contrast, covalent inhibitors, like BMF-219, form a permanent chemical bond with a specific amino acid residue on the menin protein. This fundamental difference in binding mechanism has significant implications for their pharmacological properties and clinical potential.

Performance Data of Representative Menin Inhibitors

The following table summarizes key performance metrics for the non-covalent inhibitor MI-3454 and the covalent inhibitor BMF-219, providing a quantitative comparison of their potency and cellular activity.

ParameterMI-3454 (Non-Covalent)BMF-219 (Covalent)Reference
Binding Affinity (IC50, menin-MLL1) 0.51 nMNot explicitly reported, but potent abrogation of menin-dependent signaling is observed.[1]
Cellular Potency (GI50) 7-27 nM in various MLL-rearranged cell lines (e.g., MV-4-11, MOLM-13)IC50 values in the range of 0.1 to 0.38 µM in Chronic Lymphocytic Leukemia (CLL) patient samples.[2][3]
Selectivity Over 100-fold selectivity for MLL-rearranged cells over non-MLL rearranged cells.Highly selective, as demonstrated by preclinical data.[2][4]
Clinical Development Stage PreclinicalPhase I/II clinical trials (COVALENT-101)[2][5]

Validating the Binding Mechanism: Key Experiments and Protocols

The validation of a drug's binding mechanism is a cornerstone of its preclinical development. For menin inhibitors, distinct experimental approaches are employed to confirm both non-covalent and covalent interactions with their target.

Experimental Workflow for Covalent Binding Validation

The confirmation of a covalent binding mechanism, as in the case of BMF-219, typically involves a multi-step experimental workflow. This process is designed to provide definitive evidence of a stable drug-target adduct.

G Experimental Workflow for Covalent Binding Validation cluster_0 In Vitro Characterization cluster_1 Peptide Mapping for Site Identification cluster_2 Cellular Target Engagement A Incubate recombinant menin protein with the covalent inhibitor (e.g., BMF-219). B Analyze the mixture using Intact Protein Mass Spectrometry. A->B C Observe a mass shift corresponding to the molecular weight of the inhibitor, confirming covalent adduct formation. B->C D Digest the inhibitor-bound menin protein with a protease (e.g., trypsin). E Analyze the resulting peptides by LC-MS/MS. D->E F Identify the specific peptide fragment containing the covalent modification. E->F G Determine the exact amino acid residue (e.g., Cysteine) that forms the covalent bond. F->G H Treat leukemia cells (e.g., MV-4-11) with the covalent inhibitor. I Lyse the cells and perform Co-Immunoprecipitation (Co-IP) for menin. H->I J Analyze the immunoprecipitated menin by Western Blot or Mass Spectrometry to confirm target engagement in a cellular context. I->J G Menin-MLL Signaling Pathway and Point of Inhibition cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia A Wild-Type MLL B Menin A->B Regulated Interaction C Normal Gene Expression B->C D Normal Hematopoiesis C->D E MLL Fusion Protein F Menin E->F Constitutive Interaction G Aberrant Gene Expression (e.g., HOXA9, MEIS1) F->G H Leukemogenesis G->H I Menin Inhibitors (Covalent & Non-Covalent) I->F Block Interaction

References

Premise of MI-1544 as a Methyltransferase Inhibitor Appears Inaccurate

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that the compound MI-1544 is not a methyltransferase inhibitor, but is instead classified as a Gonadotropin-Releasing Hormone (GnRH) antagonist. This finding contradicts the central theme of the requested comparison guide on the cross-reactivity of this compound with methyltransferase enzymes.

This compound is described as a potent GnRH antagonist that exerts inhibitory effects on the release of luteinizing hormone (LH) from the pituitary gland and has subsequent effects on the gonads.[1] Its potential applications, based on available information, are in the area of antifertility research.[1] Further documentation refers to this compound as a Luteinizing-Hormone-Releasing Hormone (LHRH) antagonist and notes its investigation for potential antitumour effects, specifically in the context of human breast cancer cells.

The available scientific and commercial literature does not contain evidence of this compound being studied for its effects on methyltransferases, nor are there any cross-reactivity profiles against this class of enzymes. The product code "P-1544" was found to be associated with a protease inhibitor cocktail, a distinct and unrelated laboratory reagent.

Given this fundamental discrepancy, a comparison guide on the cross-reactivity of this compound with other methyltransferases cannot be constructed as it would be based on a factually incorrect premise. The core requirement of providing experimental data, protocols, and visualizations for such studies cannot be fulfilled as no such data appears to exist.

It is recommended to verify the identity and primary target of the compound of interest before proceeding with a detailed comparative analysis. If the intended subject was a different compound with known methyltransferase inhibitory activity, providing the correct name would allow for the generation of an accurate and relevant guide.

References

Comparative Transcriptomics of CYP1A2 Modulator-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of compounds modulating Cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism. This document outlines supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and workflows.

The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide array of xenobiotics, including therapeutic drugs and procarcinogens. Among these, CYP1A2 is highly expressed in the human liver, accounting for approximately 13% of the total CYP content and metabolizing about 9% of clinically used drugs.[1][2] The expression and activity of CYP1A2 are inducible by various compounds, a process primarily mediated by the Aryl Hydrocarbon Receptor (AHR). Understanding the transcriptomic consequences of CYP1A2 modulation is therefore critical for drug development, toxicology, and personalized medicine.

Performance Comparison: Transcriptomic Effects of CYP1A2 Inducers

The induction of CYP1A2 often occurs as part of a broader transcriptional response. Below is a summary of the differential gene expression observed in liver cells following treatment with known CYP1A2 inducers. The data is compiled from transcriptomic studies on compounds that activate the AHR pathway.

GeneModulator: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Modulator: OmeprazoleRationale for Change
CYP1A1 Strong Up-regulationUp-regulationDirect target of the AHR signaling pathway.[3][4]
CYP1A2 Strong Up-regulationUp-regulationKey inducible enzyme in this pathway.[2][3][4]
CYP1B1 Strong Up-regulationModerate Up-regulationAnother direct target of the AHR signaling pathway.[3][4]
Nqo1 Up-regulationUp-regulationQuinone reductase, part of the AHR-mediated adaptive response.
Aldh3a1 Up-regulationUp-regulationAldehyde dehydrogenase, involved in detoxification pathways.
Ugt1a1 Up-regulationModerate Up-regulationUDP-glucuronosyltransferase, involved in phase II metabolism.
Gsta1 Moderate Up-regulationModerate Up-regulationGlutathione S-transferase, involved in detoxification.
Tiparp Up-regulationNot reportedAHR-responsive gene involved in a negative feedback loop.

Signaling Pathways and Experimental Workflow

The induction of CYP1A2 by xenobiotics like dioxins and omeprazole is primarily mediated through the Aryl Hydrocarbon Receptor (AHR) signaling pathway. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Aryl Hydrocarbon Response Elements (AHREs) in the promoter regions of target genes, leading to their transcriptional activation.[3][5]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD, Omeprazole) AHR_complex AHR-Hsp90-XAP2-p23 Ligand->AHR_complex Binding AHR_active Activated AHR AHR_complex->AHR_active Conformational Change ARNT ARNT AHR_ARNT AHR-ARNT Dimer AHR_active->AHR_ARNT Dimerization ARNT->AHR_ARNT AHRE AHRE (DNA Response Element) AHR_ARNT->AHRE Binding Target_Genes Target Genes (CYP1A1, CYP1A2, etc.) AHRE->Target_Genes Transcription Activation mRNA mRNA Target_Genes->mRNA Transcription

AHR Signaling Pathway for CYP1A2 Induction.

A typical comparative transcriptomics study involves several key steps, from cell culture and treatment to data analysis and interpretation. The following workflow outlines this process.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Cell_Culture 1. Cell Culture (e.g., HepG2 cells) Treatment 2. Treatment (Control vs. CYP1A2 Modulator) Cell_Culture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation Library_Prep 4. RNA-Seq Library Preparation RNA_Isolation->Library_Prep Sequencing 5. Next-Generation Sequencing Library_Prep->Sequencing QC 6. Quality Control of Raw Reads (FastQC) Sequencing->QC Data Transfer Alignment 7. Read Alignment to Genome QC->Alignment Quantification 8. Gene Expression Quantification Alignment->Quantification DEA 9. Differential Expression Analysis Quantification->DEA Pathway_Analysis 10. Pathway and GO Enrichment Analysis DEA->Pathway_Analysis

Comparative Transcriptomics Experimental Workflow.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of transcriptomic studies. The following is a standard protocol for a comparative RNA-seq analysis.[6][7][8][9]

1. Cell Culture and Treatment:

  • Cell Line: Human hepatoma cells (e.g., HepG2) are commonly used as they are of hepatic origin and express CYP enzymes.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the CYP1A2 modulator (e.g., 10 µM Omeprazole) or a vehicle control (e.g., DMSO). Treatment duration can vary, but 24-48 hours is typical for observing transcriptional changes. Biological replicates (at least three) are essential for each condition.

2. RNA Isolation and Quality Control:

  • Total RNA is extracted from cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), looking for A260/A280 ratios between 1.8 and 2.0.

  • RNA integrity is evaluated using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) of 8 or higher are recommended for sequencing.

3. RNA-Seq Library Preparation and Sequencing:

  • Poly(A) mRNA is selected from the total RNA.

  • The selected mRNA is fragmented and reverse-transcribed into cDNA.

  • Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

  • The final library is quantified, and its quality is assessed before sequencing on a platform such as Illumina NovaSeq.

4. Bioinformatics Analysis:

  • Quality Control: Raw sequencing reads (in FASTQ format) are assessed for quality using tools like FastQC.

  • Read Alignment: Reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.

  • Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly up- or down-regulated between the treated and control groups. Packages like DESeq2 or edgeR in R are commonly used for this purpose. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered differentially expressed.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: To understand the biological implications of the observed gene expression changes, enrichment analysis is performed using databases like KEGG and Gene Ontology. This helps to identify the biological pathways and functions that are most affected by the treatment.

Alternative Approaches to Studying Xenobiotic Metabolism

While targeting CYP1A2 and other CYP enzymes is a primary focus in drug metabolism research, it is important to consider alternative and complementary pathways. The metabolism of xenobiotics is a complex process involving a variety of enzyme families.

Alternative Enzyme FamilyFunctionRelevance
Flavin-containing Monooxygenases (FMOs) Oxidize nucleophilic heteroatom-containing compounds.Important in the metabolism of nitrogen- and sulfur-containing drugs.
Molybdenum Hydroxylases (e.g., Aldehyde Oxidase) Catalyze the oxidation of aldehydes and N-heterocyclic compounds.Can be a major metabolic pathway for certain drugs, independent of the CYP system.[10]
UDP-Glucuronosyltransferases (UGTs) Mediate Phase II conjugation reactions, increasing water solubility for excretion.Crucial for the detoxification and elimination of many drugs and their metabolites.
Sulfotransferases (SULTs) Catalyze the sulfonation of various substrates, another key Phase II reaction.Important for the metabolism of steroids, neurotransmitters, and xenobiotics.

Investigating the transcriptomic effects on these alternative pathways can provide a more comprehensive understanding of a compound's metabolic fate and potential for drug-drug interactions.

References

Safety Operating Guide

MI-1544 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

To ensure the safe and proper disposal of MI-1544, it is crucial to first identify the specific product, as "this compound" can refer to different chemical products with distinct compositions and associated hazards. The initial search yielded information on two primary substances: ChemTreat BL1544 , a water treatment chemical, and Kester 1544 , a soldering flux.

Please clarify which "this compound" product you are working with so that we can provide you with the correct and safe disposal procedures.

Once you specify the product, we will provide detailed information on the following:

  • Hazard Identification and Safety Precautions: Including a summary of the chemical's hazards and the necessary personal protective equipment (PPE).

  • Quantitative Data for Disposal: A breakdown of any concentration limits, pH requirements, or other measurable parameters for safe disposal.

  • Step-by-Step Disposal Protocol: A detailed workflow for the proper disposal of waste this compound.

  • Emergency Procedures: Instructions for handling spills or accidental exposure.

Below are the initial safety profiles for the two identified "this compound" products to help you identify your substance.

Product NamePrimary ComponentsKey Hazards
ChemTreat BL1544 2-diethylaminoethanol, CyclohexylamineCorrosive, Causes severe skin burns and eye damage, Harmful if swallowed, inhaled, or in contact with skin.[1]
Kester 1544 Soldering Flux Rosin, Alcohol SolventHighly flammable liquid and vapor, Fatal if swallowed, Causes serious eye irritation, May cause an allergic skin reaction.[2][3][4]

Awaiting your clarification to proceed with providing the specific and accurate disposal information you need.

References

Comprehensive Safety and Handling Guide for MI-1544

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety, handling, and disposal information for MI-1544, a potent Gonadotropin-Releasing Hormone (GnRH) antagonist. The following guidelines are intended to ensure the safe use of this compound in a laboratory setting.

Product Information

Identifier Value
Product Name This compound
Synonyms [Ac-D-Trp1,3,D-Cpa2,D-Lys6,D-Ala10]GnRH
CAS Number 87565-51-3
Molecular Formula C64H83ClN14O12
Molecular Weight 1324.88 g/mol

Hazard Identification and Safety Precautions

While a comprehensive Safety Data Sheet (SDS) with specific GHS classifications for this compound is not publicly available, general precautions for handling potent peptide-based bioactive molecules should be strictly followed. The primary hazards are associated with its potent pharmacological activity.

Personal Protective Equipment (PPE):

Equipment Specification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Not generally required for small quantities in well-ventilated areas. Use a NIOSH-approved respirator if aerosolization is possible or if handling large quantities.

Engineering Controls:

Control Recommendation
Ventilation Work in a well-ventilated laboratory. For procedures with a risk of aerosol formation, a chemical fume hood is recommended.
Safety Shower & Eyewash Ensure easy access to a safety shower and eyewash station.

Operational Plan: Handling and Storage

Handling:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Avoid Inhalation: Do not breathe dust or aerosols. Handle as a potent pharmacological agent.

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.

Storage:

  • Temperature: Store in a cool, dry place. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.

  • Container: Keep the container tightly sealed to prevent contamination and degradation.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. As a peptide-based research chemical, it should be treated as chemical waste.

Waste Type Disposal Method
Unused this compound Collect in a designated, labeled hazardous waste container.
Contaminated Labware Decontaminate if possible, or dispose of as hazardous waste.
Contaminated PPE Dispose of as hazardous chemical waste.

Experimental Protocols

The following are generalized protocols based on the use of GnRH antagonists in cancer research. Researchers should adapt these based on their specific experimental needs and cell lines.

In Vitro Antiproliferative Assay using MCF-7 Cells

This protocol outlines a typical experiment to assess the effect of this compound on the proliferation of MCF-7 human breast cancer cells.

Workflow Diagram:

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture MCF-7 cells to ~80% confluency harvest Harvest cells using trypsin cell_culture->harvest seed Seed cells in 96-well plates harvest->seed prepare_drug Prepare serial dilutions of this compound seed->prepare_drug add_drug Add this compound to wells prepare_drug->add_drug incubate Incubate for 24-72 hours add_drug->incubate add_reagent Add proliferation assay reagent (e.g., MTT, PrestoBlue) incubate->add_reagent read_plate Read absorbance/fluorescence add_reagent->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data

Caption: Workflow for in vitro antiproliferative assay of this compound on MCF-7 cells.

Methodology:

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

  • Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to achieve the desired final concentrations. Replace the cell culture medium with fresh medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plates for a predetermined time course (e.g., 24, 48, 72 hours).

  • Proliferation Assay: Assess cell viability using a standard method such as MTT or PrestoBlue assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the control. Determine the half-maximal inhibitory concentration (IC50).

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Workflow Diagram:

in_vivo_workflow cluster_model_dev Model Development cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis implant Implant tumor cells (e.g., MCF-7) subcutaneously into immunocompromised mice monitor_tumor Monitor tumor growth until palpable implant->monitor_tumor randomize Randomize mice into treatment and control groups monitor_tumor->randomize administer_drug Administer this compound (e.g., via subcutaneous injection) randomize->administer_drug measure_tumor Measure tumor volume regularly administer_drug->measure_tumor euthanize Euthanize mice at study endpoint measure_tumor->euthanize excise_tumor Excise and weigh tumors euthanize->excise_tumor analyze Perform histological or molecular analysis excise_tumor->analyze

Caption: Workflow for in vivo xenograft study of this compound.

Methodology:

  • Cell Preparation: Harvest cancer cells (e.g., MCF-7) from culture and resuspend them in a suitable medium, potentially with Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Prepare the dosing solution of this compound. Administer the compound to the treatment group according to the planned schedule, dose, and route (e.g., daily subcutaneous injections). The control group should receive the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time), euthanize the mice, excise the tumors, and record their weights. Further analysis, such as histology or biomarker assessment, can be performed.

Signaling Pathway

This compound acts as a competitive antagonist at the Gonadotropin-Releasing Hormone Receptor (GnRHR), which is a G-protein coupled receptor (GPCR). In pituitary gonadotrophs, GnRH binding typically activates the Gαq/11 pathway, leading to downstream signaling that results in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). By blocking the binding of GnRH, this compound inhibits this signaling cascade.

GnRH Antagonist Signaling Pathway Diagram:

gnrh_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates MI1544 This compound MI1544->GnRHR Binds & Blocks G_protein Gαq/11 GnRHR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation LH_FSH_synthesis LH/FSH Synthesis & Secretion Ca_release->LH_FSH_synthesis PKC_activation->LH_FSH_synthesis

Caption: this compound competitively blocks the GnRH receptor, inhibiting downstream signaling.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MI-1544
Reactant of Route 2
MI-1544

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.